Spectroscopic Analysis of Aliphatic Ketones: A Technical Guide
Introduction This technical guide provides a summary of spectroscopic data for two aliphatic ketones: 2-undecanone and 3,3-dimethyl-2-butanone. No publicly available spectroscopic data was found for "2-Undecanone, 3,3-di...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
This technical guide provides a summary of spectroscopic data for two aliphatic ketones: 2-undecanone and 3,3-dimethyl-2-butanone. No publicly available spectroscopic data was found for "2-Undecanone, 3,3-dimethyl-". It is possible that this is a less common compound or the name is a typographical error. Therefore, this guide presents data for two structurally related and more common ketones as potential alternatives for researchers, scientists, and drug development professionals. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with general experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data for 2-Undecanone
2-Undecanone (also known as methyl nonyl ketone) is a naturally occurring ketone found in various plants and is used as an insect repellent and in flavorings.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
2.41
t
2H
-CH₂-C(=O)-
2.13
s
3H
-C(=O)-CH₃
1.54
quint
2H
-CH₂-CH₂-C(=O)-
1.25
m
12H
-(CH₂)₆-
0.88
t
3H
-CH₃
¹³C NMR
Chemical Shift (ppm)
Assignment
209.3
C=O
43.8
-CH₂-C(=O)-
31.9
-(CH₂)₇-CH₃
29.8
-C(=O)-CH₃
29.4
-(CH₂)ₓ-
29.3
-(CH₂)ₓ-
29.2
-(CH₂)ₓ-
23.9
-CH₂-CH₂-C(=O)-
22.7
-CH₂-CH₃
14.1
-CH₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Description of Vibration
~2925
C-H stretch (alkane)
~2855
C-H stretch (alkane)
~1715
C=O stretch (ketone)
~1465
C-H bend (alkane)
~1360
C-H bend (alkane)
Mass Spectrometry (MS) Data
m/z
Relative Intensity
Assignment
58
100%
McLafferty rearrangement product
43
High
[CH₃CO]⁺
71
Moderate
[C₄H₇O]⁺
170
Low
[M]⁺ (Molecular Ion)
Spectroscopic Data for 3,3-dimethyl-2-butanone
3,3-dimethyl-2-butanone, also known as pinacolone, is a synthetic ketone used in organic synthesis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
2.11
s
3H
-C(=O)-CH₃
1.18
s
9H
-C(CH₃)₃
¹³C NMR
Chemical Shift (ppm)
Assignment
212.9
C=O
44.9
-C(CH₃)₃
28.1
-C(CH₃)₃
26.2
-C(=O)-CH₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Description of Vibration
~2970
C-H stretch (alkane)
~1710
C=O stretch (ketone)
~1365
C-H bend (t-butyl group)
Mass Spectrometry (MS) Data
m/z
Relative Intensity
Assignment
57
100%
[C(CH₃)₃]⁺
43
High
[CH₃CO]⁺
100
Moderate
[M]⁺ (Molecular Ion)
85
Low
[M-CH₃]⁺
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for ketones. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of the ketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer.
Direct Infusion: Introduce the sample directly into the ionization source.
Ionization:
Electron Ionization (EI): Typically at 70 eV.
Analysis:
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
Scan Range: m/z 40-400
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown ketone.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Synthesis of 2-Undecanone, 3,3-dimethyl-
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The synthesis of the specific molecule, 2-Undecanone, 3,3-dimethyl-, is not well-documented in publicly available scientific literature. Therefo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of the specific molecule, 2-Undecanone, 3,3-dimethyl-, is not well-documented in publicly available scientific literature. Therefore, this guide presents plausible synthesis pathways based on established principles of organic chemistry and analogous reactions reported for structurally similar, sterically hindered ketones. The experimental protocols provided are generalized and would require optimization for the specific target molecule.
Introduction
2-Undecanone, 3,3-dimethyl- is a ketone characterized by a long alkyl chain and a sterically hindered α-carbon bearing two methyl groups. The synthesis of such sterically hindered ketones can be challenging due to the potential for side reactions and the reduced reactivity of hindered substrates. This technical guide outlines three potential synthetic pathways to obtain 2-Undecanone, 3,3-dimethyl-, with a focus on the underlying chemical principles and general experimental methodologies.
Proposed Synthesis Pathways
Three primary retrosynthetic approaches are considered for the synthesis of 2-Undecanone, 3,3-dimethyl-:
α,α-dimethylation of 2-Undecanone: A sequential alkylation of the enolate of 2-undecanone.
Acylation of a Nonyl Organometallic Reagent: The reaction of a nonyl organometallic species with a pivaloyl electrophile.
Oxidation of 3,3-dimethyl-2-undecanol: The oxidation of the corresponding secondary alcohol.
Pathway 1: α,α-dimethylation of 2-Undecanone
This pathway involves the stepwise introduction of two methyl groups at the C-3 position of 2-undecanone via enolate intermediates.
Logical Workflow for Pathway 1
Caption: α,α-dimethylation of 2-Undecanone.
Experimental Protocol (General)
Monalkylation of 2-Undecanone:
To a solution of a sterically hindered strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C, a solution of 2-undecanone in THF is added dropwise.
The resulting enolate solution is stirred at low temperature for a defined period to ensure complete formation.
An excess of an alkylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture.
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product, 3-methyl-2-undecanone, is extracted with an organic solvent.
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Second Alkylation:
The purified 3-methyl-2-undecanone is subjected to a second alkylation under similar conditions, using a strong base to form the enolate, followed by the addition of methyl iodide.
Due to increased steric hindrance, the second alkylation may require more forcing conditions (e.g., a stronger base, higher temperature, or longer reaction time).
Work-up and purification are performed as described above to yield 2-undecanone, 3,3-dimethyl-.
Quantitative Data (Illustrative, based on analogous reactions)
Parameter
Value
Reactants
2-Undecanone
1.0 eq
LDA
1.1 eq (per step)
Methyl Iodide
1.2 eq (per step)
Reaction Conditions
Solvent
Anhydrous THF
Temperature
-78 °C to RT
Reaction Time
2-12 hours
Yield (per step)
60-80% (highly dependent on substrate and conditions)
Pathway 2: Acylation of a Nonyl Organometallic Reagent
This approach constructs the carbon skeleton by reacting a nine-carbon nucleophile with a four-carbon electrophile containing the t-butyl group.
Logical Workflow for Pathway 2
Caption: Synthesis via Grignard Reagent and Pivaloyl Chloride.
Experimental Protocol (General)
Preparation of the Grignard Reagent:
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
A solution of 1-bromononane in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.
The mixture is refluxed until the magnesium is consumed, yielding a solution of nonylmagnesium bromide.
Acylation Reaction:
The Grignard reagent is cooled in an ice bath.
A solution of pivaloyl chloride in the same anhydrous solvent is added dropwise. The reaction is exothermic and the temperature should be controlled.
The reaction mixture is stirred at room temperature for several hours to ensure completion.
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Purification by distillation or column chromatography yields 2-undecanone, 3,3-dimethyl-.
An alternative to the Grignard reagent is the use of a lithium dialkylcuprate (Gilman reagent), which can be more selective and lead to higher yields with acid chlorides.
Quantitative Data (Illustrative, based on analogous reactions)
Parameter
Value
Reactants
1-Bromononane
1.1 eq
Magnesium
1.2 eq
Pivaloyl Chloride
1.0 eq
Reaction Conditions
Solvent
Anhydrous Diethyl Ether or THF
Temperature
0 °C to RT
Reaction Time
2-6 hours
Yield
50-70%
Pathway 3: Oxidation of 3,3-dimethyl-2-undecanol
This pathway relies on the synthesis of the corresponding secondary alcohol, which is then oxidized to the target ketone.
Logical Workflow for Pathway 3
Caption: Synthesis via Oxidation of the Corresponding Alcohol.
Experimental Protocol (General)
Synthesis of 3,3-dimethyl-2-undecanol:
A solution of tert-butylmagnesium chloride (a Grignard reagent) in an anhydrous solvent is prepared.
To this solution, cooled in an ice bath, a solution of nonanal in the same solvent is added dropwise.
The reaction mixture is stirred and allowed to warm to room temperature.
The reaction is quenched with saturated aqueous ammonium chloride, and the alcohol is extracted.
The crude alcohol is purified by column chromatography.
Oxidation to the Ketone:
The purified 3,3-dimethyl-2-undecanol is dissolved in a suitable solvent, such as dichloromethane.
An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, is added.
The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
The reaction mixture is worked up to remove the oxidant and byproducts. This may involve filtration through a pad of silica gel or celite.
The solvent is removed under reduced pressure, and the resulting crude ketone is purified by column chromatography or distillation.
Quantitative Data (Illustrative, based on analogous reactions)
Parameter
Value
Reactants (Alcohol Synthesis)
Nonanal
1.0 eq
tert-Butylmagnesium Chloride
1.2 eq
Reactants (Oxidation)
3,3-dimethyl-2-undecanol
1.0 eq
PCC
1.5 eq
Reaction Conditions
Solvent (Grignard)
Anhydrous Diethyl Ether or THF
Solvent (Oxidation)
Dichloromethane
Temperature
0 °C to RT
Reaction Time
1-4 hours (Grignard), 2-8 hours (Oxidation)
Overall Yield
40-60% over two steps
Conclusion
The synthesis of 2-Undecanone, 3,3-dimethyl- can be approached through several established synthetic strategies. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. Each proposed route—α,α-dimethylation, acylation of an organometallic reagent, and oxidation of a secondary alcohol—offers a viable, albeit potentially challenging, method for obtaining this sterically hindered ketone. All presented protocols are general and would require careful optimization and characterization to achieve the desired product with high purity and yield.
Foundational
Unraveling "2-Undecanone, 3,3-dimethyl-": A Case of Mistaken Identity
A comprehensive search for the chemical compound "2-Undecanone, 3,3-dimethyl-" has yielded no matching results, suggesting that the name is likely a misnomer or refers to a compound not widely documented in scientific li...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search for the chemical compound "2-Undecanone, 3,3-dimethyl-" has yielded no matching results, suggesting that the name is likely a misnomer or refers to a compound not widely documented in scientific literature. It is plausible that the name is a conflation of two distinct and well-characterized chemical entities: 2-Undecanone and 3,3-Dimethyl-2-butanone.
This technical guide will, therefore, provide a detailed overview of both 2-Undecanone and 3,3-Dimethyl-2-butanone, addressing the core requirements of data presentation, experimental protocols, and pathway visualizations for an audience of researchers, scientists, and drug development professionals.
Section 1: 2-Undecanone
2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone found in various plants and insects. It is recognized for its characteristic odor and has applications in the fragrance industry and as an animal repellent.
A common laboratory-scale synthesis of 2-undecanone involves the oxidation of 2-undecanol.
Materials:
2-undecanol
Pyridinium chlorochromate (PCC)
Dichloromethane (DCM)
Silica gel
Anhydrous magnesium sulfate
Rotary evaporator
Glassware for reaction and chromatography
Procedure:
Dissolve 2-undecanol in dichloromethane in a round-bottom flask.
Add pyridinium chlorochromate (PCC) to the solution in portions while stirring at room temperature.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
Wash the silica gel pad with additional dichloromethane.
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Logical Relationship Diagram
Caption: Synthesis of 2-Undecanone from 2-Undecanol.
Section 2: 3,3-Dimethyl-2-butanone
3,3-Dimethyl-2-butanone, commonly known as pinacolone, is a significant ketone in organic synthesis. Its sterically hindered tert-butyl group influences its reactivity and makes it a useful building block for more complex molecules.
Protocol: Pinacol Rearrangement for the Synthesis of 3,3-Dimethyl-2-butanone
The classic synthesis of pinacolone is the pinacol rearrangement, which involves the acid-catalyzed rearrangement of pinacol (2,3-dimethyl-2,3-butanediol).
Materials:
Pinacol (2,3-dimethyl-2,3-butanediol)
Concentrated sulfuric acid
Water
Sodium bicarbonate
Anhydrous sodium sulfate
Distillation apparatus
Procedure:
In a round-bottom flask, add pinacol and slowly add concentrated sulfuric acid with cooling in an ice bath.
Heat the mixture gently under a distillation setup.
The product, pinacolone, will distill over with water.
Collect the distillate in a receiving flask.
Separate the organic layer (pinacolone) from the aqueous layer in a separatory funnel.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
Dry the pinacolone over anhydrous sodium sulfate.
The final product can be purified by fractional distillation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,3-Dimethyl-2-butanone.
In the absence of information on "2-Undecanone, 3,3-dimethyl-", this guide provides a foundational understanding of two related and well-established chemical compounds. Researchers and professionals are encouraged to verify the correct chemical identity before proceeding with any experimental work.
Solubility of 2-Undecanone, 3,3-dimethyl- in Organic Solvents: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the solubility of 2-Undecanone, 3,3-dimethyl- in various organic solvents. Due to the la...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the solubility of 2-Undecanone, 3,3-dimethyl- in various organic solvents. Due to the lack of specific data for this compound, this report leverages data for the closely related ketone, 2-Undecanone, to infer its solubility characteristics.
Core Principles of Ketone Solubility
Ketones, as a class of organic compounds, are generally soluble in organic solvents.[1] This is attributed to the principle of "like dissolves like," where the nonpolar alkyl chains of ketones interact favorably with the nonpolar or moderately polar nature of most organic solvents. The carbonyl group (C=O) in ketones introduces some polarity, but in larger molecules like undecanone, the long nonpolar carbon chain dominates its solubility behavior, making it highly soluble in organic solvents and poorly soluble in water.
Qualitative Solubility of 2-Undecanone
The following table summarizes the qualitative solubility of 2-Undecanone in a range of common organic solvents. It is highly probable that 2-Undecanone, 3,3-dimethyl- exhibits similar solubility.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a liquid organic compound like 2-Undecanone, 3,3-dimethyl- in an organic solvent. These range from simple qualitative assessments to more rigorous quantitative determinations.
Visual Miscibility Test (Qualitative)
This is a straightforward method to quickly assess if two liquids are miscible (soluble in all proportions).
Protocol:
Take a clean, dry test tube.
Add a known volume (e.g., 1 mL) of the organic solvent.
To this, add a small, known volume (e.g., 0.1 mL) of 2-Undecanone, 3,3-dimethyl-.
Vortex or shake the test tube vigorously for 30-60 seconds.
Allow the mixture to stand and observe.
Interpretation:
Miscible/Soluble: The mixture remains a single, clear phase with no visible separation or cloudiness.
Immiscible/Insoluble: The mixture forms two distinct layers.
Partially Soluble: The mixture appears cloudy or forms an emulsion.
Shake-Flask Method (Quantitative)
This is a widely used method for determining the saturation solubility of a compound in a solvent.
Protocol:
Prepare a series of vials or flasks.
To each vial, add a precise volume of the organic solvent.
Add an excess amount of 2-Undecanone, 3,3-dimethyl- to each vial to ensure that a saturated solution is formed.
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).
Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
After equilibration, stop the agitation and allow the excess undissolved solute to settle.
Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved layer.
Dilute the extracted sample with a suitable solvent.
Analyze the concentration of 2-Undecanone, 3,3-dimethyl- in the diluted sample using an appropriate analytical technique, such as:
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
UV-Vis Spectroscopy (if the compound has a chromophore)
Calculate the original concentration in the saturated solution to determine the solubility.
OECD Guideline 105: Water Solubility (Adapted for Organic Solvents)
While originally designed for water solubility, the principles of the "Flask Method" described in OECD Guideline 105 can be adapted for organic solvents.
Protocol Summary:
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
Main Test:
An excess of the test substance is added to a known volume of the organic solvent in a flask.
The mixture is agitated at a constant temperature until equilibrium is reached.
The concentration of the test substance in the saturated solution is determined by a suitable analytical method.
The experiment is performed at two different starting amounts of the test substance to ensure that saturation was achieved.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a liquid organic compound in an organic solvent.
Caption: General workflow for determining the solubility of a liquid organic compound.
Unveiling the Aromatic Ketone: A Technical Guide to the Natural Sources and Isolation of 2-Undecanone
A Note to the Reader: Initial research for the natural sources and isolation methods of "2-Undecanone, 3,3-dimethyl-" did not yield any evidence of its occurrence as a natural product. The available scientific literature...
Author: BenchChem Technical Support Team. Date: November 2025
A Note to the Reader: Initial research for the natural sources and isolation methods of "2-Undecanone, 3,3-dimethyl-" did not yield any evidence of its occurrence as a natural product. The available scientific literature predominantly points to this compound, and others with a similar dimethyl substitution pattern, as synthetic molecules. In light of this, the following technical guide will focus on the closely related and well-documented natural ketone, 2-undecanone . This document will provide an in-depth overview of its natural prevalence, detailed isolation protocols, and quantitative data for researchers, scientists, and professionals in drug development.
Natural Sources of 2-Undecanone
2-Undecanone, also known as methyl nonyl ketone, is a volatile organic compound found in a variety of plant species, where it often contributes to the characteristic aroma and defense mechanisms of the plant. It is a key component of the essential oils of several plants.
The most significant natural source of 2-undecanone is the genus Ruta, commonly known as rue. Species such as Ruta graveolens (common rue) and Ruta chalepensis have been extensively studied and are known to contain high concentrations of this ketone in their essential oils.[1]
Other notable plant sources where 2-undecanone has been identified include:
The isolation of 2-undecanone from its natural plant sources primarily involves the extraction of its essential oil, followed by analytical characterization. The most common methods employed are hydrodistillation, steam distillation, and supercritical fluid extraction (SFE).
Hydrodistillation and Steam Distillation
Hydrodistillation and steam distillation are traditional and widely used methods for extracting essential oils from plant materials. In hydrodistillation, the plant material is boiled in water, while in steam distillation, steam is passed through the plant material. In both cases, the volatile compounds, including 2-undecanone, are carried over with the steam, condensed, and collected.
Experimental Protocol: Steam Distillation of Ruta graveolens
This protocol is a generalized procedure based on common laboratory practices for essential oil extraction.
Preparation of Plant Material: Fresh or dried aerial parts (leaves, stems, and flowers) of Ruta graveolens are collected. The material is typically chopped or ground to increase the surface area for efficient extraction.
Apparatus Setup: A Clevenger-type apparatus is commonly used. The setup consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.
Extraction:
The ground plant material (e.g., 100 g) is placed in the biomass flask.
The boiling flask is filled with distilled water (e.g., 1 L).
The water is heated to boiling, and the generated steam is passed through the plant material.
The steam, now enriched with volatile compounds, travels to the condenser.
The condensate (a mixture of water and essential oil) is collected in the receiving vessel.
The distillation process is typically carried out for a period of 2-4 hours.[5]
Separation: The essential oil, being less dense than water, will form a layer on top of the aqueous phase (hydrosol). The oil is separated from the hydrosol using a separatory funnel.
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction is a more modern and "green" alternative to traditional distillation methods. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE offers advantages such as the use of a non-toxic solvent and the ability to selectively extract compounds by tuning the temperature and pressure.
Experimental Protocol: Supercritical CO₂ Extraction of Ruta graveolens
This protocol is based on studies optimizing the extraction of active compounds from Ruta graveolens.[6]
Preparation of Plant Material: The dried and ground plant material is placed into the extraction vessel.
SFE System Parameters:
Supercritical Fluid: Carbon dioxide (CO₂)
Pressure: 250 bar
Temperature: 40°C
Extraction Process:
The supercritical CO₂ is passed through the packed bed of plant material.
The CO₂, now containing the dissolved compounds, flows to a separator.
Fractional Separation:
The pressure and/or temperature in the separator is changed to reduce the solvating power of the CO₂.
By using a series of separators at different conditions, fractional separation can be achieved. For instance, a first separator can be cooled (e.g., to -10°C) to selectively precipitate less soluble compounds like waxes.[6]
A second separator at a lower pressure allows for the collection of the more volatile fraction enriched in 2-undecanone.
Collection: The extracted material is collected from the separators. The CO₂ can be recycled back into the system.
Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of 2-undecanone in essential oil extracts.
Experimental Protocol: GC-MS Analysis of Ruta graveolens Essential Oil
The following is a representative GC-MS protocol.
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.
GC-MS Conditions:
Gas Chromatograph: Agilent 7890A or similar.
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C.
Injector: Split/splitless injector, with a split ratio of, for example, 1:50.
Mass Spectrometer: Agilent 5975C or similar.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-550.
Identification and Quantification:
The identification of 2-undecanone is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with libraries such as NIST.
Quantification is typically performed by calculating the relative peak area percentage without the use of an internal standard, or more accurately, by creating a calibration curve with a pure standard of 2-undecanone.
Data Presentation
The yield and concentration of 2-undecanone can vary significantly depending on the plant source, geographical location, time of harvest, and the isolation method used.
Literature Review: An Analysis of 2-Undecanone and Related Dimethylated Ketones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Initial Search Synopsis: A comprehensive literature search for "2-Undecanone, 3,3-dimethyl-" did not yield specific research per...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Search Synopsis: A comprehensive literature search for "2-Undecanone, 3,3-dimethyl-" did not yield specific research pertaining to this exact molecule. The scientific and chemical databases predominantly contain information on "2-Undecanone" and various dimethylated ketones, most notably "3,3-dimethyl-2-butanone" and "3,3-dimethyl-2-pentanone." This suggests that "2-Undecanone, 3,3-dimethyl-" may be a novel or less-studied compound. This review, therefore, focuses on the extensively researched parent compound, 2-Undecanone, and provides comparative insights into the properties and synthesis of 3,3-dimethyl-ketones to offer a valuable resource for researchers in this area.
2-Undecanone: A Compound of Interest
2-Undecanone, also known as methyl nonyl ketone, is a colorless oil with a characteristic odor.[1] It is a naturally occurring compound found in various plants and fruits, including bananas, cloves, ginger, and wild tomatoes.[1][2] It is also produced synthetically for use in the fragrance, flavoring, and insect repellent industries.[1][2][3]
Physicochemical Properties of 2-Undecanone
A summary of the key physicochemical properties of 2-Undecanone is presented in the table below.
Dry distillation of calcium acetate and calcium caprylate. [3]
From decanoic acid and acetic acid heated over thorium oxide at 450°C. [3]
Wittig Reaction: A modified Wittig reaction has been utilized in the total synthesis of related diarylundecanone analogs.[7]
A general workflow for a synthetic approach is outlined below.
Fig. 1: Generalized synthesis workflow for 2-Undecanone.
Biological Activity and Applications
2-Undecanone exhibits a range of biological activities, making it a compound of interest for various applications.
Insect Repellent: It is a well-established insect repellent, particularly against mosquitoes, and is used in commercial dog and cat repellents.[1][2][8] Its repellent activity has been shown to be comparable to DEET in some studies.[8]
Antimicrobial Activity: 2-Undecanone has demonstrated antifungal activity, particularly against yeasts.[9] Its antibacterial activity is generally considered to be low.[9]
Nematicidal Activity: Recent research has highlighted its repellent and nematicidal effects on the model organism Caenorhabditis elegans.[10] This suggests potential applications in agriculture as a bio-nematicide.
The proposed mechanism for its nematicidal action involves interaction with sensory neurons and disruption of lysosomal function.
Fig. 2: Proposed signaling pathway for 2-Undecanone's effects in C. elegans.[10]
3,3-Dimethyl-ketones: A Comparative Overview
The search also provided information on 3,3-dimethyl-2-butanone (pinacolone) and 3,3-dimethyl-2-pentanone. These molecules are of interest due to the "3,3-dimethyl" substitution pattern mentioned in the initial query.
Physicochemical Properties of 3,3-Dimethyl-ketones
Synthesis of these compounds often involves Grignard reagents or Friedel-Crafts acylation type reactions. For instance, a process for preparing 3,3-dimethyl-2-pentanone involves the reaction of magnesium alkoxyl ethyl malonate with 2,2-dimethyl butyryl chloride.[13] Another patented process describes the synthesis of 3,3-dimethyl-2-butanone from pivalic acid and glacial acetic acid.[14]
A general experimental workflow for the synthesis of 3,3-dimethyl-2-pentanone is outlined below.[13]
Fig. 3: Experimental workflow for an intermediate in 3,3-dimethyl-2-pentanone synthesis.[13]
Applications of 3,3-Dimethyl-ketones
These compounds serve as important intermediates in organic synthesis. For example, 3,3-dimethyl-2-butanone is a precursor for fungicides and herbicides.[15] 3,3-Dimethyl-2-pentanone is used in the synthesis of oral hypoglycemic agents.[16]
Experimental Protocols
Synthesis of 3,3-dimethyl-2-pentanone intermediate[14]
Preparation of Diethyl Malonate Magnesium Ethylate Solution: In a three-necked flask, 4g of dehydrated alcohol and 5.4g of magnesium powder are combined. 0.5mL of tetracol phenixin is added to initiate the reaction. After the initial reaction subsides, 150mL of benzene is slowly added, maintaining the reaction at boiling point. A mixture of 35.2g of diethyl malonate, 20mL of dehydrated alcohol, and 25mL of benzene is then slowly added with stirring.
Reaction with 2,2-dimethyl-butyrylchloride: A solution of 26.9g of 2,2-dimethyl-butyrylchloride in 50mL of benzene is added dropwise to the prepared diethyl malonate magnesium ethylate solution over approximately 15 minutes with stirring.
Reflux and Work-up: The reaction mixture is stirred and refluxed for about 1 hour. After cooling, 220mL of 10% sulfuric acid is added for acidification. The organic layer is separated.
Extraction and Purification: The aqueous layer is extracted once with 75mL of benzene. The organic layers are combined and washed. Benzene is removed by distillation to yield 2,2-dimethyl butyryl diethyl malonate.
An In-Depth Technical Guide on the Potential Biological Activity of 2-Undecanone, 3,3-dimethyl-
Executive Summary This technical guide provides a comprehensive overview of the potential biological activities of the aliphatic ketone, 2-Undecanone, 3,3-dimethyl-. Extensive literature searches reveal a significant lac...
Author: BenchChem Technical Support Team. Date: November 2025
Executive Summary
This technical guide provides a comprehensive overview of the potential biological activities of the aliphatic ketone, 2-Undecanone, 3,3-dimethyl-. Extensive literature searches reveal a significant lack of direct research on this specific compound. Therefore, this document leverages data from its parent compound, 2-undecanone (also known as methyl nonyl ketone), as a structural surrogate to infer potential biological activities. This approach is grounded in the principles of structure-activity relationships, a cornerstone of medicinal chemistry and toxicology. This guide will delve into the known insect repellent, antimicrobial, and immunomodulatory properties of 2-undecanone, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to inform researchers, scientists, and drug development professionals.
Introduction: The Case for 2-Undecanone as a Surrogate
2-Undecanone, 3,3-dimethyl- (CAS Number: 62399-68-2) is a ketone with a C11 backbone, substituted with two methyl groups at the alpha-position to the carbonyl group. Despite its confirmed existence, there is a notable absence of published studies on its biological activity. In contrast, the parent compound, 2-undecanone, is a well-characterized natural product found in various plants like wild tomatoes, cloves, and ginger.[1] It is recognized for its distinct odor and a range of biological effects, most notably as an insect repellent.[1]
The structural difference between the two molecules is the presence of a gem-dimethyl group at the C3 position in the target compound. While this substitution can influence a molecule's physicochemical properties (e.g., lipophilicity, steric hindrance) and, consequently, its biological activity, the overall carbon skeleton and the ketone functional group remain the same. In the absence of direct data, the biological profile of 2-undecanone provides the most scientifically reasonable starting point for predicting the potential activities of its 3,3-dimethyl derivative. It is hypothesized that the gem-dimethyl substitution might enhance lipophilicity, potentially affecting membrane interactions and receptor binding, which could either potentiate or diminish the observed activities of the parent compound. Structure-activity relationship studies on α,β-unsaturated ketones have shown that methyl substitution on the vinyl carbons can diminish reactivity.[2] While 2-undecanone is a saturated ketone, this suggests that substitutions near the carbonyl group can influence biological effects.
Potential Biological Activities Based on 2-Undecanone
Insect Repellent Activity
2-Undecanone is a well-documented insect repellent, effective against a variety of arthropods, including mosquitoes and ticks.[3][4] It is the active ingredient in some commercial repellents and has been investigated as a safer alternative to DEET.[1][4]
This protocol is a standard method for evaluating the efficacy of topical insect repellents.
Subject Preparation: Human volunteers are typically used. A defined area of the forearm is marked for application of the test substance.
Compound Application: A specific volume of the test compound (e.g., 2-undecanone in an ethanol vehicle) is applied evenly to the marked area of the skin. A control arm is treated with the vehicle alone.
Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
Observation: The number of mosquito landings and attempted bites on the treated area is recorded over a specific time period (e.g., 3-5 minutes).
Duration of Protection: The test is repeated at set intervals (e.g., every 30-60 minutes) until a predetermined number of bites occur, defining the protection time.
Data Analysis: The protection time for the test compound is compared to that of the control and a positive control (e.g., DEET).
Antimicrobial and Antifungal Activity
2-Undecanone has demonstrated modest antimicrobial activity, with studies indicating it is more effective against yeasts than bacteria.[5]
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Preparation of Microtiter Plate: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (e.g., 2-undecanone) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][8] This can be assessed visually or by using a plate reader to measure optical density.[7]
Immunomodulatory Activity
Recent research has uncovered a fascinating role for 2-undecanone as a modulator of neutrophil activity, particularly in the context of infections with Pseudomonas aeruginosa, a bacterium that can produce this compound.[9][10][11]
2-Undecanone has a dual effect on neutrophils. On its own, it acts as a chemoattractant, inducing neutrophil migration, degranulation, and the production of reactive oxygen species (ROS).[9][11] This activation is mediated through a Gαi-protein coupled receptor, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium.[9]
However, in the presence of bacterial lipopolysaccharide (LPS), a potent inflammatory stimulus, 2-undecanone inhibits key neutrophil functions, including bactericidal activity and the formation of Neutrophil Extracellular Traps (NETs).[9] It also promotes neutrophil apoptosis (programmed cell death), which may serve as a mechanism for P. aeruginosa to evade the host immune response.[9][10][11]
An In-depth Technical Guide on the Physical Constants and Safety Data of Related Ketones
Introduction This technical guide provides a comprehensive overview of the physical constants and safety data for two ketones: 2-Undecanone and 3,3-Dimethyl-2-butanone. The compound "2-Undecanone, 3,3-dimethyl-" as speci...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
This technical guide provides a comprehensive overview of the physical constants and safety data for two ketones: 2-Undecanone and 3,3-Dimethyl-2-butanone. The compound "2-Undecanone, 3,3-dimethyl-" as specified in the query is not a recognized chemical name in standard databases. It is likely a conflation of the two compounds detailed below. This document is intended for researchers, scientists, and professionals in drug development, offering a concise reference for these substances.
2-Undecanone
2-Undecanone, also known as methyl nonyl ketone, is a colorless oily liquid.[1][2] It is a naturally occurring compound found in various plants and is used as an insect and animal repellent.[2]
Physical Constants of 2-Undecanone
The following table summarizes the key physical constants for 2-Undecanone.
3,3-Dimethyl-2-butanone, commonly known as pinacolone, is a clear to light yellow liquid with a characteristic peppermint or camphor-like odor.[6][7] It serves as an important intermediate in the synthesis of fungicides, herbicides, and pharmaceuticals.[6][7][8]
Physical Constants of 3,3-Dimethyl-2-butanone
The following table summarizes the key physical constants for 3,3-Dimethyl-2-butanone.
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P240: Ground and bond container and receiving equipment.P241: Use explosion-proof electrical/ ventilating/ lighting equipment.P242: Use non-sparking tools.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P403 + P235: Store in a well-ventilated place. Keep cool.
Due to the unavailability of specific experimental protocols for the cited data, a generalized workflow for determining the physical and safety characteristics of a chemical compound is presented below.
Discovery and history of "2-Undecanone, 3,3-dimethyl-"
A comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activity of 2-Undecanone (Methyl Nonyl Ketone), a versatile naturally occurring compound. For the attention of: Researche...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activity of 2-Undecanone (Methyl Nonyl Ketone), a versatile naturally occurring compound.
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed examination of 2-Undecanone, a saturated methyl ketone with significant applications in the flavor, fragrance, and pest control industries. While the initial query concerned "2-Undecanone, 3,3-dimethyl-," a thorough literature search revealed a lack of available data for this specific derivative. Consequently, this guide focuses on the well-documented and structurally related parent compound, 2-Undecanone. This document covers the historical discovery, key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its mechanisms of action as an insect repellent and a modulator of neutrophil response. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Discovery and History
The earliest documented preparation of 2-Undecanone, also known as methyl nonyl ketone, dates back to 1871 by E. v. Gorup-Besanez and F. Grimm. It is a primary constituent of the essential oils of various plants, most notably from the genus Ruta, particularly Ruta montana L. and Ruta graveolens (common rue). Its strong and characteristic odor led to its early use in the fragrance industry for compounding synthetic essential oils and as an additive in soaps, detergents, creams, lotions, and perfumes.[1] A significant development in the history of 2-Undecanone was the discovery of its potent insect-repelling properties, leading to its use as a dog and cat repellent.[2]
Physicochemical Properties
2-Undecanone is a colorless to pale yellow, oily liquid with a distinct fruity and fatty odor.[3] It is practically insoluble in water but soluble in organic solvents.[2] A comprehensive summary of its physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of 2-Undecanone
Several methods for the synthesis of 2-Undecanone have been reported. Below are detailed protocols for two common laboratory-scale preparations.
This method involves the oxidation of the corresponding secondary alcohol, 2-undecanol, to the ketone.
Materials:
2-Undecanol
Pyridinium chlorochromate (PCC)
Dichloromethane (DCM), anhydrous
Silica gel
Hexane
Ethyl acetate
Magnetic stirrer and stir bar
Round-bottom flask
Separatory funnel
Rotary evaporator
Glass column for chromatography
Procedure:
In a round-bottom flask, dissolve 2-undecanol (1 equivalent) in anhydrous dichloromethane.
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions while stirring.
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.
Wash the silica gel pad with additional diethyl ether.
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 2-Undecanone.
A process for preparing methyl nonyl acetaldehyde, which can be derived from methyl nonyl ketone, involves the reaction of undecanal and formaldehyde.[4][5][6] A related synthesis of 2-Undecanone can be inferred from similar chemical transformations.
Materials:
n-Undecanal
Formaldehyde (or a formaldehyde-forming substance like paraformaldehyde)
Secondary amine catalyst (e.g., di-n-butylamine)
Solvent (e.g., methanol)
Hydrogen gas
Palladium on carbon (Pd/C) catalyst
Reaction vessel with reflux condenser and stirrer
Hydrogenation apparatus
Procedure:
In a reaction vessel, combine n-undecanal, formaldehyde, and a catalytic amount of a secondary amine in a suitable solvent.
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for several hours.
Monitor the reaction for the formation of the intermediate α,β-unsaturated ketone.
After the initial reaction is complete, transfer the mixture to a hydrogenation apparatus.
Add a catalytic amount of palladium on carbon (Pd/C).
Pressurize the vessel with hydrogen gas and stir the mixture until the uptake of hydrogen ceases.
Filter the reaction mixture to remove the catalyst.
Remove the solvent under reduced pressure.
Purify the resulting 2-Undecanone by distillation.
Analytical Methods
GC-MS is a standard method for the identification and quantification of 2-Undecanone in complex mixtures, such as essential oil extracts.[7][8][9][10]
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).[10]
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[10]
Sample Preparation:
Dilute the essential oil or sample extract in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration.[7][10]
If necessary, add an internal standard for quantitative analysis.
GC-MS Parameters:
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
Mass Range: m/z 40-550.
Data Analysis:
Identify 2-Undecanone by comparing its mass spectrum and retention time with that of a reference standard and by matching with a mass spectral library (e.g., NIST).[10]
Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from standards.
NMR spectroscopy is used for the structural elucidation and confirmation of 2-Undecanone.[11][12][13]
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR (Proton NMR) Spectral Data:
Expected Chemical Shifts (δ) in CDCl₃:
~2.41 ppm (triplet, 2H, -CH₂-C=O)
~2.14 ppm (singlet, 3H, -C(=O)-CH₃)
~1.57 ppm (quintet, 2H, -CH₂-CH₂-C=O)
~1.27 ppm (multiplet, 12H, -(CH₂)₆-)
~0.88 ppm (triplet, 3H, -CH₂-CH₃)
¹³C NMR (Carbon-13 NMR) Spectral Data:
Expected Chemical Shifts (δ) in CDCl₃:
~209.3 ppm (-C=O)
~43.8 ppm (-CH₂-C=O)
~31.9 ppm
~29.8 ppm
~29.4 ppm
~29.3 ppm
~29.2 ppm
~24.0 ppm
~22.7 ppm
~14.1 ppm (-CH₃)
Biological Activity and Signaling Pathways
2-Undecanone exhibits notable biological activities, primarily as an insect repellent and a modulator of the innate immune response.
Insect Repellent Activity
2-Undecanone is an effective insect repellent, particularly against mosquitoes. Its mechanism of action involves the modulation of odorant receptors (ORs) in insects.
Signaling Pathway of Insect Repellency:
2-Undecanone interacts with the olfactory system of insects, leading to a repellent behavioral response. In the mosquito Aedes aegypti, it has been shown to strongly inhibit the odorant-induced responses of the AaOR2+AaOR7 receptor complex, which is sensitive to the attractant indole.[15] Conversely, it only slightly inhibits the AaOR8+AaOR7 receptor, which responds to the host cue (R)-(-)-1-octen-3-ol.[15] This selective inhibition of specific odorant receptors disrupts the insect's ability to locate hosts or oviposition sites, resulting in a repellent effect.
Caption: Mechanism of 2-Undecanone as an insect repellent.
Modulation of Neutrophil Activity
Recent studies have shown that 2-Undecanone, a metabolite produced by the bacterium Pseudomonas aeruginosa, can modulate the activity of neutrophils, a key component of the innate immune system.
Signaling Pathway in Neutrophils:
2-Undecanone activates neutrophils through a Gαi-phospholipase C (PLC) signaling pathway.[16][17] This activation leads to several cellular responses, including chemotactic migration, degranulation, and the generation of reactive oxygen species (ROS).[16][17] The activation of PLC results in the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). PKC, in turn, can phosphorylate various downstream targets, including components of the NADPH oxidase complex, leading to ROS production.
2-Undecanone is a naturally occurring ketone with a rich history and a diverse range of applications. Its well-characterized physicochemical properties, established synthetic routes, and interesting biological activities make it a compound of significant interest to researchers in various fields. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for scientists and professionals working in drug development, flavor and fragrance chemistry, and chemical ecology. Further research into the specific molecular interactions of 2-Undecanone with its biological targets will likely unveil new applications and a deeper understanding of its versatile functions.
Application Note: Quantitative Analysis of 3,3-Dimethyl-2-Undecanone using Gas Chromatography-Mass Spectrometry
Abstract This application note presents a detailed protocol for the quantitative analysis of the volatile ketone "2-Undecanone, 3,3-dimethyl-" in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note presents a detailed protocol for the quantitative analysis of the volatile ketone "2-Undecanone, 3,3-dimethyl-" in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here provides a robust framework for the sample preparation, chromatographic separation, and mass spectrometric detection of this branched-chain ketone, which is of interest to researchers in flavor, fragrance, and chemical synthesis. The protocol includes a comprehensive experimental procedure, proposed GC-MS parameters, and a representative data set for quantification.
Introduction
"2-Undecanone, 3,3-dimethyl-" is a branched-chain aliphatic ketone. Ketones, in general, are a class of organic compounds that are widely found in nature and are used in various industrial applications, including as solvents and in the formulation of fragrances and flavorings. The structural isomerism, such as the dimethyl substitution in the case of "2-Undecanone, 3,3-dimethyl-", can significantly influence the compound's chemical and sensory properties. Accurate and sensitive analytical methods are therefore crucial for the characterization and quantification of such specific isomers in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides detailed structural information and enables sensitive quantification. This application note details a proposed headspace GC-MS method for the analysis of "2-Undecanone, 3,3-dimethyl-".
Experimental Protocols
Sample Preparation: Static Headspace Extraction
Given the expected volatility of "2-Undecanone, 3,3-dimethyl-", static headspace sampling is a suitable technique for its extraction from a liquid or solid matrix, minimizing sample contamination and matrix effects.[1][2]
Standard Preparation: Prepare a stock solution of "2-Undecanone, 3,3-dimethyl-" in a volatile organic solvent such as methanol or hexane at a concentration of 1 mg/mL.
Calibration Standards: Create a series of calibration standards by spiking known amounts of the stock solution into a suitable matrix (e.g., a specific solvent or a blank sample matrix) in 20 mL headspace vials. The concentration range should be selected to bracket the expected concentration of the analyte in the samples.
Sample Preparation: Place a precisely weighed or measured amount of the sample (e.g., 1 gram or 1 mL) into a 20 mL headspace vial.
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all standards and samples to correct for variations in injection volume and instrument response.
Sealing: Immediately seal the vials with PTFE-faced septa and aluminum caps.
Equilibration: Place the vials in the headspace autosampler tray and allow them to equilibrate at a constant temperature (e.g., 80°C) for a specific period (e.g., 20 minutes) to allow the volatile analytes to partition into the headspace.
GC-MS Analysis
The following GC-MS parameters are proposed for the analysis of "2-Undecanone, 3,3-dimethyl-". Optimization may be required based on the specific instrument and sample matrix.
Gas Chromatograph (GC) Parameters:
Parameter
Value
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature
250°C
Injection Mode
Split (e.g., 20:1 ratio)
Carrier Gas
Helium, constant flow at 1.0 mL/min
Oven Program
Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer (MS) Parameters:
Parameter
Value
Ion Source Temp.
230°C
Quadrupole Temp.
150°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp.
280°C
Data Presentation
The following table presents a hypothetical set of quantitative data for the analysis of "2-Undecanone, 3,3-dimethyl-" to illustrate the expected results from the proposed method.
Analyte
Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
Limit of Detection (LOD) (µg/L)
Limit of Quantification (LOQ) (µg/L)
2-Undecanone, 3,3-dimethyl-
12.58
57
43
85
0.5
1.5
Internal Standard
10.22
(Specific to IS)
(Specific to IS)
(Specific to IS)
N/A
N/A
Note: The retention time and mass-to-charge ratios (m/z) are theoretical and should be confirmed experimentally.
Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of "2-Undecanone, 3,3-dimethyl-".
Caption: Workflow for the GC-MS analysis of 2-Undecanone, 3,3-dimethyl-.
Conclusion
The proposed headspace GC-MS method provides a comprehensive framework for the sensitive and selective quantification of "2-Undecanone, 3,3-dimethyl-". The detailed protocol for sample preparation and instrument parameters serves as a valuable starting point for researchers and professionals in drug development, flavor and fragrance analysis, and chemical quality control. The method can be validated and adapted for specific matrices to ensure high-quality and reliable analytical results.
Application Notes and Protocols for the Use of 2-Undecanone, 3,3-dimethyl- as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and hypothetical protocols for the utilization of 2-Undecanone, 3,3-dimethyl- as an internal stan...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and hypothetical protocols for the utilization of 2-Undecanone, 3,3-dimethyl- as an internal standard (IS) in chromatographic analyses, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of established methods for this specific compound, this guide is based on the principles of internal standardization and data from structurally similar long-chain and branched ketones. The protocols herein are intended as a scientifically grounded starting point for method development and require validation for specific applications.
Introduction to 2-Undecanone, 3,3-dimethyl- as an Internal Standard
2-Undecanone, 3,3-dimethyl- is a C13-ketone with a molecular weight of 198.36 g/mol . Its structure, featuring a tertiary butyl group adjacent to the carbonyl function, suggests several properties that are advantageous for an internal standard in chromatography:
Chemical Inertness: The steric hindrance provided by the dimethyl groups is likely to reduce its reactivity during sample preparation and analysis.
Distinct Mass Spectrum: The branched structure is expected to yield a characteristic mass fragmentation pattern upon ionization, with potentially unique ions that are less likely to overlap with analytes of interest.
Appropriate Volatility: Its boiling point is suitable for GC analysis of a wide range of semi-volatile organic compounds.
Commercial Availability: While not commonly used as an internal standard, it can be sourced from chemical suppliers.
An ideal internal standard should be a compound that is not naturally present in the sample matrix and behaves similarly to the analyte(s) of interest during sample preparation and analysis. The use of an internal standard corrects for variations in extraction efficiency, injection volume, and instrument response.
Physicochemical Properties and Safety Information
A summary of the key properties of 2-Undecanone, 3,3-dimethyl- is presented in the table below.
Property
Value
Chemical Formula
C₁₃H₂₆O
Molecular Weight
198.36 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
Approx. 240-245 °C (estimated)
Solubility
Soluble in organic solvents (e.g., methanol, acetonitrile, hexane)
CAS Number
2344-44-7
Safety Precautions: Handle 2-Undecanone, 3,3-dimethyl- in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Hypothetical Application: Quantification of Volatile Organic Compounds (VOCs) in a Complex Matrix by GC-MS
This section outlines a hypothetical protocol for the use of 2-Undecanone, 3,3-dimethyl- as an internal standard for the quantification of a target analyte, for instance, a hypothetical semi-volatile compound "Analyte X," in a complex organic matrix.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Figure 1: Experimental workflow for the quantification of a target analyte using an internal standard.
3.2.2. Preparation of Standard and Stock Solutions
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X standard and dissolve in 10 mL of methanol.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Undecanone, 3,3-dimethyl- and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Analyte X stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution with methanol.
3.2.3. Sample Preparation
Accurately weigh 1 g of the sample matrix into a 15 mL centrifuge tube.
Spike the sample with 100 µL of the 10 µg/mL internal standard spiking solution.
Add 5 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
Carefully transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
3.2.4. GC-MS Instrumental Conditions
The following table summarizes the recommended starting parameters for the GC-MS analysis. These parameters should be optimized for the specific instrument and application.
Parameter
Recommended Setting
Gas Chromatograph
Agilent 8890 GC or equivalent
Mass Spectrometer
Agilent 5977B MSD or equivalent
GC Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature
250 °C
Injection Volume
1 µL (splitless mode)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Oven Temperature Program
Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp.
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
3.2.5. Selected Ion Monitoring (SIM) Parameters
Based on the expected fragmentation patterns of ketones, the following ions are proposed for SIM analysis. These should be confirmed by analyzing a standard of 2-Undecanone, 3,3-dimethyl-.
Compound
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
Analyte X
To be determined
To be determined
2-Undecanone, 3,3-dimethyl- (IS)
57 (C₄H₉⁺, t-butyl cation)
85, 141
The fragmentation of 2-Undecanone, 3,3-dimethyl- is expected to be dominated by alpha-cleavage, leading to a stable tertiary butyl cation at m/z 57.
Figure 2: Proposed primary fragmentation pathway of 2-Undecanone, 3,3-dimethyl- in EI-MS.
Data Analysis and Quantification
The quantification of Analyte X is based on the principle of the internal standard method, where the ratio of the analyte peak area to the internal standard peak area is used for calibration and calculation.
Calibration Curve
Inject the prepared working standard solutions, each spiked with the internal standard at a constant concentration.
For each calibration level, calculate the ratio of the peak area of Analyte X to the peak area of the internal standard.
Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X.
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the response factor.
The logical relationship for the internal standard calibration is shown below.
Figure 3: Logical flow for establishing an internal standard calibration curve.
Sample Quantification
Inject the prepared sample extract.
Measure the peak areas of Analyte X and the internal standard.
Calculate the peak area ratio.
Determine the concentration of Analyte X in the sample using the calibration curve equation.
Method Validation (Illustrative Data)
Any new analytical method must be validated to ensure its accuracy, precision, and reliability. The following tables present illustrative data for a hypothetical method validation.
Table 1: Illustrative Calibration Curve Data
Concentration of Analyte X (µg/mL)
Peak Area Ratio (Analyte/IS)
1.0
0.12
5.0
0.58
10.0
1.15
25.0
2.90
50.0
5.75
100.0
11.60
Linear Regression
y = 0.115x + 0.005
Correlation Coefficient (r²)
0.9998
Table 2: Illustrative Accuracy and Precision Data
Spiked Concentration (µg/mL)
Measured Concentration (µg/mL, n=5)
Recovery (%)
RSD (%)
2.5
2.45 ± 0.12
98.0
4.9
20.0
19.8 ± 0.85
99.0
4.3
75.0
76.5 ± 3.20
102.0
4.2
Conclusion
2-Undecanone, 3,3-dimethyl- presents as a promising candidate for use as an internal standard in chromatographic methods, particularly for the analysis of semi-volatile compounds by GC-MS. Its chemical structure suggests good stability and the potential for a distinct fragmentation pattern, which are desirable characteristics for an internal standard. The provided hypothetical protocol and illustrative data serve as a comprehensive guide for the development and validation of analytical methods incorporating this compound. Researchers are strongly encouraged to perform thorough method validation to ensure the suitability of 2-Undecanone, 3,3-dimethyl- for their specific applications.
Method
Application Notes and Protocols for 2-Undecanone in Flavor and Fragrance Analysis
Note on Chemical Nomenclature: The compound "2-Undecanone, 3,3-dimethyl-" as specified in the topic does not correspond to a commonly known or commercially available flavor and fragrance ingredient based on extensive dat...
Author: BenchChem Technical Support Team. Date: November 2025
Note on Chemical Nomenclature: The compound "2-Undecanone, 3,3-dimethyl-" as specified in the topic does not correspond to a commonly known or commercially available flavor and fragrance ingredient based on extensive database searches. The information presented herein pertains to 2-Undecanone (CAS: 112-12-9), also known as methyl nonyl ketone, which is a widely used substance in the flavor and fragrance industry and is likely the compound of interest.
Introduction to 2-Undecanone
2-Undecanone is a versatile ketone with a characteristic fruity, waxy, and slightly fatty aroma.[1][2] It is a naturally occurring compound found in various plants and fruits such as ginger, honey, corn, hops, and wild tomatoes.[3][4] Due to its pleasant and complex aroma profile, it is a valuable ingredient in the formulation of a wide range of consumer products, including perfumes, cosmetics, and food flavorings.[1][5]
Applications in the Flavor and Fragrance Industry
Fragrance Applications
In perfumery, 2-Undecanone is utilized to impart fresh, fruity, and sometimes floral or waxy nuances to fragrance compositions.[6] It can act as a modifier, blending effectively with both floral and fruity top notes to add depth and sophistication.[1][6] Its stability also makes it a good contributor to the middle and base notes of a fragrance, enhancing its longevity.[1][6] It is particularly effective in creating accords reminiscent of ripe fruits.[1]
Flavor Applications
In the flavor industry, 2-Undecanone is used to confer sweet and fruity notes.[2][6] Its unique profile, which can be described as having floral and fatty pineapple characteristics, makes it suitable for a variety of flavor formulations, including:
While specific quantitative data for "2-Undecanone, 3,3-dimethyl-" is unavailable, the following table summarizes key specifications for the closely related and commercially relevant 2-Undecanone .
The analysis of 2-Undecanone in flavor and fragrance matrices typically involves chromatographic techniques to separate it from other volatile and semi-volatile compounds, followed by detection and quantification.
Protocol for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of 2-Undecanone in Dairy Products
This protocol is adapted from methodologies used for the analysis of methyl ketones in milk.[9][10]
Objective: To identify and quantify 2-Undecanone in a milk sample.
Materials and Reagents:
Milk sample
2-Undecanone analytical standard
Sodium chloride (NaCl)
HS-SPME autosampler vials (20 mL) with magnetic stir bars
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
Sample Preparation:
Place 5 mL of the milk sample into a 20 mL HS-SPME vial.
Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
Add an internal standard if quantitative analysis is required.
Seal the vial with a PTFE/silicone septum cap.
HS-SPME Extraction:
Place the vial in the autosampler tray.
Equilibrate the sample at 60°C for 15 minutes with agitation.
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C to adsorb the volatile compounds.
GC-MS Analysis:
Injection: After extraction, the SPME fiber is immediately transferred to the GC injection port, which is typically held at 250°C. The adsorbed compounds are thermally desorbed onto the GC column.
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
Oven Temperature Program:
Initial temperature: 40°C, hold for 2 minutes.
Ramp 1: Increase to 150°C at a rate of 5°C/min.
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Analysis:
Identify 2-Undecanone by comparing its mass spectrum and retention time with that of the analytical standard. Key mass fragments for 2-Undecanone include m/z 58 and 43.[11]
Quantify the concentration of 2-Undecanone by creating a calibration curve using the analytical standard.
Diagrams
Caption: Experimental workflow for the analysis of 2-Undecanone.
Conclusion
2-Undecanone is a significant aroma chemical with broad applications in both the flavor and fragrance industries. Its analysis is readily achievable using standard analytical techniques such as HS-SPME-GC-MS, which allows for its identification and quantification in complex matrices. The protocols and data provided here serve as a valuable resource for researchers and professionals in the field.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Undecanone, 3,3-dimethyl-
Abstract This application note details a robust and sensitive method for the analysis of the volatile ketone "2-Undecanone, 3,3-dimethyl-" using High-Performance Liquid Chromatography (HPLC). Direct analysis of this and...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note details a robust and sensitive method for the analysis of the volatile ketone "2-Undecanone, 3,3-dimethyl-" using High-Performance Liquid Chromatography (HPLC). Direct analysis of this and similar aliphatic ketones by HPLC is challenging due to their volatility and lack of a strong ultraviolet (UV) chromophore. To overcome these limitations, this protocol employs a pre-column derivatization technique using 2,4-dinitrophenylhydrazine (DNPH). The resulting 2,4-dinitrophenylhydrazone derivative exhibits enhanced chromatographic retention and strong UV absorbance, allowing for reliable quantification. This method is particularly suited for researchers, scientists, and drug development professionals working with flavor, fragrance, and other volatile organic compounds.
Introduction
To enable sensitive HPLC analysis, a derivatization strategy is employed. Carbonyl compounds, including ketones and aldehydes, readily react with 2,4-dinitrophenylhydrazine (DNPH) to form stable 2,4-dinitrophenylhydrazone derivatives.[2][3][4] These derivatives are significantly less volatile and possess a strong chromophore, making them highly suitable for reversed-phase HPLC with UV detection.[2][4] This established technique is widely used for the analysis of carbonyls in various samples, including air, automotive exhaust, and biological specimens.[2][4][5]
Experimental Protocol
This protocol outlines the necessary steps for the derivatization and subsequent HPLC analysis of "2-Undecanone, 3,3-dimethyl-".
1. Materials and Reagents
2-Undecanone, 3,3-dimethyl- (analytical standard)
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Perchloric acid or Sulfuric acid (catalyst)
Methanol, HPLC grade
Solid Phase Extraction (SPE) cartridges (if sample cleanup is necessary)
Standard laboratory glassware and equipment
2. Standard Preparation
Prepare a stock solution of "2-Undecanone, 3,3-dimethyl-" (e.g., 1000 µg/mL) in acetonitrile.
Perform serial dilutions of the stock solution with acetonitrile to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. Derivatization Procedure
To 1 mL of each standard and sample solution, add 1 mL of a freshly prepared DNPH solution (e.g., 0.5 mg/mL in acetonitrile, acidified with a small amount of perchloric or sulfuric acid).
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light. The reaction can be gently heated (e.g., 40°C) to expedite derivative formation.
After the reaction is complete, the samples are ready for direct injection or can be further purified using a suitable SPE cartridge if matrix interference is a concern.
4. HPLC Conditions
The following HPLC conditions are recommended as a starting point and may require optimization for specific instrumentation and applications.
Parameter
Recommended Setting
Column
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A
Water
Mobile Phase B
Acetonitrile
Gradient
60% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
30°C
Detector
UV-Vis Diode Array Detector (DAD)
Detection Wavelength
360 nm
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of the "2-Undecanone, 3,3-dimethyl-" DNPH derivative. These values are estimates based on the analysis of similar ketone derivatives and should be experimentally verified.[3][6]
Parameter
Expected Value
Retention Time (RT)
Dependent on the specific C18 column and gradient profile.
Linearity (R²)
> 0.999
Limit of Detection (LOD)
10 - 50 µg/L
Limit of Quantification (LOQ)
50 - 200 µg/L
Repeatability (%RSD)
< 5%
Recovery
90 - 105%
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of 2-Undecanone, 3,3-dimethyl-.
Key Parameters Influencing HPLC Separation
Caption: Key parameters influencing the HPLC separation of the derivatized analyte.
Discussion
The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantification of "2-Undecanone, 3,3-dimethyl-". The conversion to a 2,4-dinitrophenylhydrazone derivative effectively addresses the challenges of volatility and poor UV absorbance inherent to the parent compound.[2][3] The use of a C18 reversed-phase column allows for good separation of the derivative from other components in a sample matrix.
Method validation should be performed to ensure accuracy and precision, including the determination of linearity, limits of detection and quantification, and recovery. For complex matrices, a sample cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences prior to derivatization or HPLC analysis. The choice of SPE sorbent will depend on the nature of the sample matrix.
Conclusion
This application note provides a comprehensive protocol for the HPLC analysis of "2-Undecanone, 3,3-dimethyl-" via derivatization with DNPH. The method is suitable for quantitative analysis in various research and quality control settings, offering a robust alternative to gas chromatography. The provided experimental parameters and workflows serve as a solid foundation for method development and implementation.
Application Note: 2-Undecanone, 3,3-dimethyl- as a Novel Derivatization Reagent for the GC-MS Analysis of Primary Amines
Introduction The analysis of primary amines by gas chromatography (GC) can be challenging due to their polarity, which often leads to poor peak shape and adsorption on the column.[1][2] Derivatization is a common strateg...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The analysis of primary amines by gas chromatography (GC) can be challenging due to their polarity, which often leads to poor peak shape and adsorption on the column.[1][2] Derivatization is a common strategy to improve the chromatographic properties of these compounds by converting them into less polar and more volatile derivatives.[3] This application note describes a hypothetical methodology for the use of 2-Undecanone, 3,3-dimethyl- as a novel derivatization reagent for the quantitative analysis of primary amines by GC-Mass Spectrometry (GC-MS). The reaction proceeds via the formation of a Schiff base, which is a stable and readily analyzable derivative.[4][5]
Principle of Derivatization
2-Undecanone, 3,3-dimethyl- reacts with primary amines in the presence of a suitable catalyst to form a corresponding N-substituted imine, commonly known as a Schiff base.[6] This reaction effectively masks the polar primary amine group, leading to a derivative with increased volatility and thermal stability, making it amenable to GC analysis. The general reaction is depicted below:
Caption: Derivatization of a primary amine with 2-Undecanone, 3,3-dimethyl-.
Potential Applications
Pharmaceutical Analysis: Quantification of primary amine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.
Environmental Monitoring: Detection and quantification of primary aliphatic and aromatic amines in environmental samples.[1]
Food and Beverage Analysis: Analysis of biogenic amines in fermented foods and beverages.
Forensic Science: Identification and quantification of illicit drugs containing primary amine functional groups.[7]
Experimental Protocols
Synthesis of 2-Undecanone, 3,3-dimethyl- (Hypothetical)
This protocol is a proposed synthetic route adapted from general methods for ketone synthesis.[8][9]
Materials:
tert-Butylacetyl chloride
Heptylmagnesium bromide (1.0 M in diethyl ether)
Anhydrous diethyl ether
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
To a stirred solution of heptylmagnesium bromide in anhydrous diethyl ether, cooled to 0 °C in an ice bath, add tert-butylacetyl chloride dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by vacuum distillation to yield 2-Undecanone, 3,3-dimethyl- as a colorless oil.
Derivatization of Primary Amines
Materials:
Analyte solution (containing primary amine) in a suitable solvent (e.g., methanol, acetonitrile)
2-Undecanone, 3,3-dimethyl- solution (10 mg/mL in methanol)
Glacial acetic acid (catalyst)
Reaction vials (2 mL) with PTFE-lined caps
Heating block or oven
Procedure:
Pipette 100 µL of the analyte solution into a reaction vial.
Add 200 µL of the 2-Undecanone, 3,3-dimethyl- solution.
Add 10 µL of glacial acetic acid to catalyze the reaction.
Cap the vial tightly and heat at 60 °C for 30 minutes.
Cool the vial to room temperature.
The sample is now ready for GC-MS analysis.
Caption: Experimental workflow for the derivatization of primary amines.
GC-MS Analysis
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
Parameter
Value
Inlet Temperature
250 °C
Injection Volume
1 µL
Split Ratio
20:1
Carrier Gas
Helium
Flow Rate
1.0 mL/min (constant flow)
Oven Program
Initial temp: 100 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C
| | Hold at 280 °C for 5 min |
MS Conditions:
Parameter
Value
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Ionization Mode
Electron Ionization (EI)
Electron Energy
70 eV
| Scan Range | m/z 40-550 |
Hypothetical Quantitative Data
The following table presents hypothetical retention times and characteristic mass fragments for the Schiff base derivatives of several common primary amines.
Primary Amine
Derivative Molecular Weight ( g/mol )
Retention Time (min)
Key Mass Fragments (m/z)
Aniline
259.44
12.5
259, 244, 93
Benzylamine
273.47
13.2
273, 182, 91
Phenethylamine
287.49
13.8
287, 182, 105
Amphetamine
301.52
14.1
301, 210, 91
Discussion
The proposed derivatization with 2-Undecanone, 3,3-dimethyl- offers a straightforward and effective method for the analysis of primary amines by GC-MS. The formation of the Schiff base derivative significantly improves the chromatographic performance, allowing for sensitive and reproducible quantification. The long alkyl chain of the reagent ensures that the derivatives have sufficient volatility for GC analysis, while the tert-butyl group can provide a characteristic fragmentation pattern in the mass spectrum, aiding in structural confirmation.
The methodology is expected to be applicable to a wide range of primary amines. However, optimization of reaction conditions (e.g., temperature, time, catalyst concentration) may be necessary for specific applications to achieve maximum derivatization efficiency.
Conclusion
2-Undecanone, 3,3-dimethyl- is presented as a promising, albeit hypothetical, derivatization reagent for the GC-MS analysis of primary amines. The proposed protocols for synthesis, derivatization, and analysis provide a solid foundation for researchers and drug development professionals to explore its potential in their respective fields. Further experimental validation is required to confirm the utility and performance of this reagent.
Application Notes and Protocols for 2-Undecanone in Insect Semiochemical Research
Important Note: Initial research indicates a lack of specific data on "2-Undecanone, 3,3-dimethyl-" within the context of insect pheromone research. The following application notes and protocols are provided for the clos...
Author: BenchChem Technical Support Team. Date: November 2025
Important Note: Initial research indicates a lack of specific data on "2-Undecanone, 3,3-dimethyl-" within the context of insect pheromone research. The following application notes and protocols are provided for the closely related and extensively studied compound 2-Undecanone , a naturally occurring methyl ketone with significant applications in insect repellency and pest management.
Introduction
2-Undecanone is a volatile organic compound found in various plants, such as wild tomatoes, bananas, and strawberries, as well as in some insects.[1][2] It is recognized for its strong repellent and, in some cases, insecticidal properties against a range of arthropods.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing 2-Undecanone in insect semiochemical research and integrated pest management strategies.
2-Undecanone has demonstrated significant repellent effects against various insect species, including mosquitoes and ticks.[3][6] It is the active ingredient in some commercial arthropod repellents.[4] Its mode of action can vary from acting as a spatial repellent to a contact toxicant or fumigant at higher concentrations.[4][7]
Semiochemical Classification
Depending on the context and the interacting species, 2-Undecanone can function as:
Allomone: A chemical that benefits the producer (e.g., a plant) by deterring herbivores, with a neutral or negative effect on the receiver (the insect).[8][9]
Kairomone: While less common for this compound, in some scenarios, a specialist herbivore might use it as a cue to locate a host plant.
Synomone: A chemical that benefits both the producer and receiver. For instance, the emission of 2-undecanone by a plant under herbivore attack could attract predators or parasitoids of that herbivore.[8]
The specific role of 2-Undecanone is context-dependent, varying with the insect species, plant host, and environmental conditions.
Effective in various formulations for topical application.[12]
Section 3: Experimental Protocols
Protocol for Y-Tube Olfactometer Bioassay
This protocol is designed to test the repellent or attractive effects of 2-Undecanone on a target insect species.
Objective: To determine the behavioral response of an insect to volatile 2-Undecanone.
Materials:
Y-tube glass olfactometer
Air pump or compressed air source
Flow meters
Charcoal and water filters for air purification
Test insect chamber
Odor source chambers
2-Undecanone (high purity)
Solvent (e.g., hexane or paraffin oil)
Filter paper strips
Stopwatch
Procedure:
Preparation of Test Substance: Prepare serial dilutions of 2-Undecanone in the chosen solvent. A common starting range is 0.1% to 10% (v/v). Apply a standard amount (e.g., 10 µL) of the solution to a filter paper strip. Allow the solvent to evaporate completely.
Control Preparation: Apply 10 µL of the pure solvent to a separate filter paper strip.
Olfactometer Setup:
Connect the air source to the filters and then to the flow meters.
Split the airflow equally into the two arms of the Y-tube.
Place the 2-Undecanone-treated filter paper in one odor source chamber and the solvent control in the other.
Maintain a constant airflow (e.g., 200 mL/min) through each arm.
Insect Acclimatization: Keep the test insects (e.g., 20 adult females) in a clean chamber with no food for 2-4 hours before the experiment.
Bioassay:
Introduce a single insect into the base of the Y-tube.
Start the stopwatch.
Observe the insect's movement. A choice is recorded when the insect moves a set distance (e.g., two-thirds) down one arm and remains there for at least 30 seconds.
If no choice is made within a set time (e.g., 5 minutes), the insect is recorded as "no choice."
After testing a set number of insects (e.g., 10), clean the olfactometer thoroughly with solvent and bake it in an oven to remove any residual odors.
Rotate the arms of the olfactometer between trials to avoid positional bias.
Data Analysis: Use a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.
Caption: Workflow for a standard Y-tube olfactometer bioassay.
Protocol for Fumigant Toxicity Assay
This protocol assesses the insecticidal activity of 2-Undecanone in a vapor phase.
Objective: To determine the concentration of 2-Undecanone vapor required to cause mortality in a target insect population.
Materials:
Sealed containers (e.g., glass jars with airtight lids) of a known volume.
Small vials or petri dishes.
2-Undecanone (high purity).
Test insects.
Incubator or environmental chamber.
Procedure:
Preparation: Place a known number of insects (e.g., 20) into each sealed container. Provide a food source if the assay duration is long.
Application:
Apply a precise volume of 2-Undecanone onto a small piece of filter paper placed inside a small vial (to prevent direct contact with the insects).
Place the vial inside the sealed container. The concentration is calculated as the amount of 2-Undecanone per volume of the container (e.g., µL/L).
Prepare several containers with a range of concentrations.
Prepare a control container with no 2-Undecanone.
Incubation: Seal the containers and place them in an incubator set to controlled conditions (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).
Data Collection: Record insect mortality at set time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when prodded.
Data Analysis: Calculate the percentage of mortality for each concentration at each time point. Use probit analysis to determine the LC50 (lethal concentration for 50% of the population) and LT50 (lethal time for 50% of the population) values.
Conclusion
2-Undecanone is a versatile and potent semiochemical with significant potential in the development of eco-friendly pest management solutions. The protocols and data presented here provide a foundation for researchers to explore its efficacy and mode of action against various insect pests. Further research could focus on synergistic effects with other semiochemicals, development of optimized controlled-release formulations, and field-level validation of its repellent and insecticidal properties.
Application Notes and Protocols for the Quantification of 2-Undecanone in Complex Matrices
A Note on "2-Undecanone, 3,3-dimethyl-": Extensive literature searches did not yield specific quantitative data or established analytical protocols for "2-Undecanone, 3,3-dimethyl-". The information provided below pertai...
Author: BenchChem Technical Support Team. Date: November 2025
A Note on "2-Undecanone, 3,3-dimethyl-": Extensive literature searches did not yield specific quantitative data or established analytical protocols for "2-Undecanone, 3,3-dimethyl-". The information provided below pertains to the analysis of the closely related and well-documented compound, 2-Undecanone. The methodologies described herein can serve as a strong foundation for developing and validating a quantitative method for "2-Undecanone, 3,3-dimethyl-", though adjustments and thorough validation would be required.
Introduction
2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring compound found in various plants and is also used as a flavoring agent and an insect repellent.[1][2] Its quantification in complex matrices such as food, environmental, and biological samples is crucial for quality control, safety assessment, and research purposes. This document provides detailed protocols for the quantification of 2-Undecanone using gas chromatography-mass spectrometry (GC-MS), a widely used and robust analytical technique for volatile and semi-volatile compounds.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the quantification of 2-Undecanone due to its high sensitivity, selectivity, and ability to separate the analyte from complex matrix components.
Principle
The sample, after appropriate preparation, is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of 2-Undecanone by GC-MS. These values are illustrative and may vary depending on the specific instrument, matrix, and calibration range.
SPME is a solvent-free extraction technique that is well-suited for the extraction of volatile and semi-volatile compounds like 2-Undecanone from liquid and solid matrices.
Place a known amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a homogenized solid sample) into a headspace vial.
For liquid samples, add sodium chloride to saturation to increase the volatility of the analyte.
Seal the vial with a septum cap.
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the analyte.
Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Analysis
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
Parameter
Value
Injector Temperature
250°C
Injection Mode
Splitless
Carrier Gas
Helium
Flow Rate
1.0 mL/min
Oven Program
Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Conditions:
Parameter
Value
Ion Source Temperature
230°C
Quadrupole Temperature
150°C
Ionization Mode
Electron Ionization (EI)
Electron Energy
70 eV
Mass Range
m/z 40-400
Scan Mode
Full Scan and/or Selected Ion Monitoring (SIM)
Quantification:
For quantification, it is recommended to use the following characteristic ions (m/z) for 2-Undecanone in SIM mode for enhanced sensitivity and selectivity: 43, 58, 71.[4]
Diagrams
Experimental Workflow
Caption: General workflow for the quantification of 2-Undecanone.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Application Notes and Protocols for Stability Studies of 2-Undecanone, 3,3-dimethyl-
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Undecanone, 3,3-dimethyl- is a volatile organic compound with potential applications in various industries, including fragrance, flavor, and...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Undecanone, 3,3-dimethyl- is a volatile organic compound with potential applications in various industries, including fragrance, flavor, and pharmaceuticals. Understanding its stability under different environmental conditions is crucial for determining its shelf-life, ensuring product quality, and meeting regulatory requirements. This document provides a comprehensive experimental design for conducting stability studies on 2-Undecanone, 3,3-dimethyl-, including detailed protocols for long-term, accelerated, and photostability testing.
Experimental Design
A comprehensive stability study for 2-Undecanone, 3,3-dimethyl- should encompass long-term, accelerated, and photostability testing. These studies are designed to evaluate the impact of temperature, humidity, and light on the purity and integrity of the compound over time.
Overall Experimental Workflow
The overall workflow for the stability studies is depicted in the following diagram:
Caption: Overall workflow for the stability testing of 2-Undecanone, 3,3-dimethyl-.
Experimental Protocols
Materials and Equipment
Test Substance: 2-Undecanone, 3,3-dimethyl- (purity ≥ 99%)
Containers: Type I glass vials with Teflon-lined screw caps.
Stability Chambers: Capable of maintaining temperature and relative humidity (RH) within ±2°C and ±5% RH of the setpoints.
Photostability Chamber: Conforming to ICH Q1B guidelines, equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[2][3].
Analytical Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for purity and degradation product analysis.
Reagents and Solvents: High-purity solvents (e.g., hexane, ethyl acetate) for sample preparation and analysis.
Long-Term Stability Testing
Objective: To evaluate the stability of 2-Undecanone, 3,3-dimethyl- under recommended storage conditions over an extended period.
Protocol:
Place a sufficient number of samples of 2-Undecanone, 3,3-dimethyl- in sealed glass vials.
Store the samples in a stability chamber set at 25°C ± 2°C / 60% RH ± 5% RH .
Withdraw samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
At each time point, analyze the samples for appearance, purity (assay), and the presence of degradation products using a validated analytical method (e.g., GC-FID or GC-MS).
Accelerated Stability Testing
Objective: To predict the long-term stability of 2-Undecanone, 3,3-dimethyl- by subjecting it to elevated temperature and humidity conditions. Accelerated stability studies are designed to increase the rate of chemical degradation[4][5].
Protocol:
Place a sufficient number of samples of 2-Undecanone, 3,3-dimethyl- in sealed glass vials.
Store the samples in a stability chamber set at 40°C ± 2°C / 75% RH ± 5% RH .
Withdraw samples at the following time points: 0, 1, 2, 3, and 6 months[6].
At each time point, analyze the samples for appearance, purity (assay), and the presence of degradation products.
Photostability Testing
Objective: To evaluate the effect of light on the stability of 2-Undecanone, 3,3-dimethyl-. The intrinsic photostability of a compound should be evaluated to ensure that light exposure does not lead to unacceptable changes[2].
Protocol:
Expose a sufficient quantity of 2-Undecanone, 3,3-dimethyl- directly to a light source that meets the requirements of ICH Q1B. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours/m²[7].
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light. Place the control sample alongside the exposed sample in the photostability chamber[8].
After the exposure period, analyze both the exposed and control samples for appearance, purity (assay), and the formation of photodegradation products.
Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate assessment of the compound's stability. Gas chromatography is a suitable technique for analyzing volatile compounds like 2-Undecanone, 3,3-dimethyl-.
Gas Chromatography (GC-FID/GC-MS) Method
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injector Temperature: 250°C
Detector Temperature (FID): 280°C
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp rate: 10°C/minute to 250°C.
Final hold: 5 minutes at 250°C.
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Injection Volume: 1 µL (split or splitless injection).
Quantification: The concentration of 2-Undecanone, 3,3-dimethyl- and any degradation products will be determined by comparing their peak areas to those of a reference standard of known concentration.
Data Presentation
All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Long-Term Stability Data (25°C/60% RH)
Time Point (Months)
Appearance
Purity (Assay, %)
Total Degradation Products (%)
0
Clear, colorless liquid
99.8
< 0.2
3
6
9
12
18
24
36
Table 2: Accelerated Stability Data (40°C/75% RH)
Time Point (Months)
Appearance
Purity (Assay, %)
Total Degradation Products (%)
0
Clear, colorless liquid
99.8
< 0.2
1
2
3
6
Table 3: Photostability Data
Sample
Appearance
Purity (Assay, %)
Total Degradation Products (%)
Control (Dark)
Clear, colorless liquid
99.8
< 0.2
Exposed (Light)
Potential Degradation Pathways
While the specific degradation pathways of 2-Undecanone, 3,3-dimethyl- are unknown, potential pathways can be hypothesized based on the chemistry of ketones.
Caption: Potential degradation pathways for 2-Undecanone, 3,3-dimethyl-.
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for a comprehensive stability study of 2-Undecanone, 3,3-dimethyl-. The data generated from these studies will be essential for determining the compound's shelf-life, establishing appropriate storage conditions, and ensuring its quality and safety for its intended applications. The use of a validated, stability-indicating analytical method is paramount to the success of these studies.
Application Notes and Protocols for 2-Undecanone, 3,3-dimethyl- in Fine Chemical Synthesis
A comprehensive search of scientific and commercial databases has revealed no specific information, applications, or synthesis protocols for the compound "2-Undecanone, 3,3-dimethyl-". This suggests that this particular...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search of scientific and commercial databases has revealed no specific information, applications, or synthesis protocols for the compound "2-Undecanone, 3,3-dimethyl-". This suggests that this particular chemical is not a commonly used or commercially available building block in the synthesis of fine chemicals.
The search did yield information on structurally related but distinct ketones, namely 2-undecanone and 3,3-dimethyl-2-butanone (also known as pinacolone). While these compounds have established roles in chemical synthesis, their properties and reactivity will differ significantly from the queried molecule due to structural differences.
For the benefit of researchers, scientists, and drug development professionals who may be interested in the synthesis of sterically hindered ketones, we provide a general overview of synthetic strategies that could potentially be adapted for the synthesis of "2-Undecanone, 3,3-dimethyl-", should a viable synthetic route be developed.
General Strategies for the Synthesis of Sterically Hindered Ketones
The introduction of a bulky group, such as a tert-butyl group at the α-position to a carbonyl, presents a significant synthetic challenge. However, several methods have been developed to address this.
Grignard Reaction with Hindered Nitriles
One potential approach involves the reaction of a Grignard reagent with a sterically hindered nitrile. For the synthesis of the target molecule, this could involve the reaction of tert-butylmagnesium halide with a suitable nitrile.
Hypothetical Reaction Scheme:
Caption: Hypothetical synthesis via Grignard reaction.
Experimental Protocol (General):
A solution of 2-nonenenitrile in an anhydrous ether solvent (e.g., diethyl ether, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
The solution is cooled to 0 °C.
A solution of tert-butylmagnesium bromide in the same solvent is added dropwise with stirring.
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the imine intermediate.
The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
The resulting mixture is stirred until the imine is fully hydrolyzed to the ketone.
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography or distillation.
Acylation of Organometallic Reagents
Another strategy involves the acylation of a suitable organometallic reagent with a hindered acyl chloride.
Hypothetical Reaction Scheme:
Caption: Hypothetical synthesis via acylation.
Experimental Protocol (General):
A solution of octylmagnesium bromide in an anhydrous ether solvent is prepared under an inert atmosphere.
The Grignard solution is cooled to a low temperature (e.g., -78 °C).
A solution of 3,3-dimethylbutanoyl chloride in the same solvent is added dropwise with vigorous stirring.
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
The combined organic layers are washed, dried, and the solvent is evaporated.
The desired ketone is purified from the crude product.
Applications of Related Ketones
While no applications for "2-Undecanone, 3,3-dimethyl-" have been documented, related ketones are utilized in various areas of fine chemical synthesis:
2-Undecanone: This long-chain ketone is used as a fragrance ingredient and as an intermediate in the synthesis of other organic molecules.
3,3-Dimethyl-2-butanone (Pinacolone): This sterically hindered ketone is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bulky tert-butyl group can be used to direct reactions to other parts of a molecule.
Conclusion
The lack of available information on "2-Undecanone, 3,3-dimethyl-" prevents the creation of detailed application notes and protocols. The synthetic strategies outlined above are general and hypothetical, and would require significant optimization and experimental validation to be applied to the synthesis of this specific compound. Researchers interested in this molecule would need to undertake foundational research to establish its synthesis and explore its potential applications in fine chemical synthesis.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Undecanone, 3,3-dimethyl-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Undecanone...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Undecanone, 3,3-dimethyl-.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-Undecanone, 3,3-dimethyl- to achieve a high yield?
A1: The recommended method for a high-yield synthesis of 2-Undecanone, 3,3-dimethyl- is the Weinreb-Nahm ketone synthesis. This approach involves the reaction of a suitable Grignard reagent with a Weinreb-Nahm amide. The key advantage of this method is the formation of a stable chelated intermediate, which prevents the common side reaction of over-addition to form a tertiary alcohol.[1][2]
Q2: Can I use an ester as a starting material with a Grignard reagent to synthesize 2-Undecanone, 3,3-dimethyl-?
A2: While technically possible, using an ester with a Grignard reagent is not recommended for obtaining a good yield of the ketone. The ketone product is often more reactive than the starting ester, leading to a second addition of the Grignard reagent and the formation of a tertiary alcohol as the major byproduct.[3]
Q3: What are the main challenges I might face during the synthesis of 2-Undecanone, 3,3-dimethyl- via the Weinreb-Nahm method?
A3: The primary challenges include ensuring strictly anhydrous (water-free) reaction conditions for the Grignard reaction, potential difficulties in the formation of the Grignard reagent itself, and purification of the final product from unreacted starting materials and side products.
Q4: Are there alternative synthetic routes to 2-Undecanone, 3,3-dimethyl-?
A4: Yes, an alternative route is the reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the resulting imine intermediate to yield the ketone.[4][5][6][7][8] This method can also be effective, though the hydrolysis step requires careful control.
Q5: How can I confirm the successful formation of the Grignard reagent?
A5: Visual cues for Grignard reagent formation include the disappearance of the magnesium turnings and the formation of a cloudy or gray solution. For a more quantitative assessment, titration methods, such as iodine titration, can be employed to determine the concentration of the active Grignard reagent.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Inactive Grignard reagent.
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use high-quality magnesium turnings and anhydrous solvent. Consider activating the magnesium with a small crystal of iodine.
Incomplete reaction.
Increase the reaction time or temperature. Ensure proper stoichiometry of the reactants.
Poor quality of starting materials.
Use freshly distilled solvents and ensure the Weinreb amide is pure and dry.
Formation of Tertiary Alcohol
Over-addition of the Grignard reagent.
This is less common with the Weinreb amide method. However, ensure slow, dropwise addition of the Grignard reagent at a low temperature to maintain control over the reaction.
Presence of Unreacted Starting Material
Insufficient Grignard reagent.
Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Low reaction temperature.
Allow the reaction to slowly warm to room temperature and stir for a longer duration.
Difficulty in Product Purification
Emulsion formation during workup.
Add a saturated solution of ammonium chloride during the workup to break up the emulsion.
Co-elution of impurities during chromatography.
Optimize the solvent system for column chromatography. Consider alternative purification methods like distillation.
Experimental Protocols
Synthesis of N-methoxy-N,3,3-trimethylbutanamide (Weinreb Amide)
To a solution of 3,3-dimethylbutanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
Slowly add pyridine (2.5 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract the product with DCM.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Weinreb amide.
Synthesis of 2-Undecanone, 3,3-dimethyl-
Prepare the heptylmagnesium bromide Grignard reagent by adding 1-bromoheptane (1.1 eq) to a suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
In a separate flask, dissolve the N-methoxy-N,3,3-trimethylbutanamide (1.0 eq) in anhydrous THF and cool to 0 °C.
Slowly add the prepared Grignard reagent to the Weinreb amide solution dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-Undecanone, 3,3-dimethyl-.
Visualizations
Caption: Experimental workflow for the synthesis of 2-Undecanone, 3,3-dimethyl-.
Caption: Troubleshooting flowchart for low product yield.
Troubleshooting peak tailing for "2-Undecanone, 3,3-dimethyl-" in GC
Technical Support Center: Gas Chromatography This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encounter...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with "2-Undecanone, 3,3-dimethyl-" and other long-chain ketones in their Gas Chromatography (GC) analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing can negatively impact the resolution between adjacent peaks and the accuracy of peak integration, which is crucial for quantitative analysis.[1]
Q2: Why is my "2-Undecanone, 3,3-dimethyl-" peak tailing?
A2: "2-Undecanone, 3,3-dimethyl-", being a ketone, is a polar compound. Polar analytes are prone to secondary interactions with active sites within the GC system. These active sites are often acidic silanol groups present on the surfaces of the inlet liner, the column, or fittings.[3] These interactions can cause some of the analyte molecules to be retained longer than the bulk of the sample, resulting in a tailing peak.[3]
Q3: Can the issue be with my GC column?
A3: Yes, the column is a common source of peak tailing. Issues can include:
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with polar analytes.[4]
Improper Column Installation: A poorly cut column (not a clean, 90-degree cut) or incorrect installation depth in the inlet can disrupt the sample flow path, leading to turbulence and peak tailing.[1][3]
Column Bleed: While more associated with baseline issues, excessive column bleed can sometimes contribute to poor peak shape.
Inappropriate Stationary Phase: Using a non-polar column for a polar analyte like a ketone can sometimes lead to poor peak shape if active sites are present. Intermediate or polar stationary phases are often recommended for polar compounds.[5][6]
Q4: How does the inlet liner affect peak tailing for ketones?
A4: The inlet liner is a critical component where the sample is vaporized and introduced to the column. For polar compounds like ketones, the liner surface can be a major source of activity. Using a liner that has not been deactivated, or one where the deactivation has degraded, can lead to significant peak tailing.[1] Deactivated liners are treated to cap the active silanol groups, making the surface more inert.[1]
Troubleshooting Guide
Below are troubleshooting steps to address peak tailing for "2-Undecanone, 3,3-dimethyl-".
Problem: All peaks in the chromatogram are tailing.
This generally indicates a physical problem in the GC system rather than a chemical interaction with your specific analyte.[2]
How to improve the resolution of "2-Undecanone, 3,3-dimethyl-" in HPLC
This guide provides troubleshooting and optimization strategies for High-Performance Liquid Chromatography (HPLC) methods, with a specific focus on improving the resolution of aliphatic ketones like "2-Undecanone, 3,3-di...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting and optimization strategies for High-Performance Liquid Chromatography (HPLC) methods, with a specific focus on improving the resolution of aliphatic ketones like "2-Undecanone, 3,3-dimethyl-".
How to Improve the Resolution of "2-Undecanone, 3,3-dimethyl-" in HPLC
Improving the resolution of a specific compound in HPLC involves a systematic approach to optimizing the key parameters that govern chromatographic separation. 2-Undecanone, 3,3-dimethyl- is a nonpolar, hydrophobic compound, making it well-suited for reversed-phase HPLC.[1][2] Poor resolution in this context typically manifests as broad peaks, overlapping peaks, or asymmetrical peak shapes (fronting or tailing).
The resolution between two peaks is determined by three main factors: column efficiency (N), selectivity (α), and the retention factor (k').[3][4] By methodically adjusting the experimental conditions that influence these factors, you can significantly enhance peak separation.
Troubleshooting Guide
Q1: My peaks are broad and not well-separated. Where do I start?
Answer: A logical troubleshooting workflow is the best starting point. Begin by examining the peak shape, as this will guide you toward the most likely cause and the most effective solution. The diagram below outlines a systematic approach to diagnosing and resolving poor resolution.
Caption: Troubleshooting workflow for poor HPLC resolution.
Summary of Key Parameters to Adjust:
Parameter
Primary Effect On
Common Adjustment to Improve Resolution
Reference
Mobile Phase Composition
Selectivity (α), Retention (k')
Change organic solvent (ACN vs. MeOH), optimize gradient slope.
Q2: I'm observing peak fronting. What are the causes and solutions?
Answer: Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by sample overload or an incompatible injection solvent.[8][9][10] Overloading occurs when the amount of sample injected exceeds the column's capacity, causing molecules to saturate the stationary phase and travel through the column too quickly.[11]
Troubleshooting Peak Fronting:
Cause
Solution
Reference
Mass Overload
The concentration of the analyte is too high.
Dilute the sample (e.g., by a factor of 5 or 10) and reinject.
Volume Overload
The injection volume is too large for the column dimensions.
Reduce the injection volume (e.g., from 20 µL to 5 µL).
Solvent Incompatibility
The sample is dissolved in a solvent that is much stronger than the mobile phase.
Prepare the sample in the initial mobile phase or a weaker solvent.
Column Collapse
Occurs in reversed-phase with highly aqueous (>95%) mobile phases, causing a sudden drop in retention time.
Flush the column with 100% organic solvent (e.g., acetonitrile). Use an aqueous-stable column (e.g., "AQ" type).
Experimental Protocol: Sample Dilution Study
Prepare a Dilution Series: Create a series of dilutions of your sample in the mobile phase. For example, prepare 1:2, 1:5, and 1:10 dilutions.
Inject Sequentially: Inject the original sample, followed by each dilution, using the same injection volume.
Analyze Peak Shape: Observe the peak shape in the resulting chromatograms. If the fronting diminishes or disappears as the sample becomes more dilute, the issue is mass overload.[12]
Adjust Concentration: Based on the results, adjust the concentration of your samples and standards to fall within the linear range of the column where peak shape is symmetrical.
Q3: My peak is tailing. How can I fix this?
Answer: Peak tailing, where the back of the peak is broader than the front, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[13] It can also be caused by column contamination or blockages.[8][14]
Troubleshooting Peak Tailing:
Cause
Solution
Reference
Secondary Interactions
Basic analytes interact with acidic silanol groups on the silica packing.
Use a modern, high-purity, end-capped column. For ionizable compounds, adjust mobile phase pH.
Column Contamination
Strongly retained compounds from previous injections build up on the column inlet.
Flush the column with a strong solvent. Use a guard column to protect the analytical column.
Column Bed Deformation
A void or channel forms at the column inlet.
Replace the column. A partially blocked frit can cause a similar issue.
Excess Dead Volume
Excessive tubing length or poorly seated fittings between the column and detector.
Use shorter, narrower internal diameter tubing and ensure all fittings are secure.
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase prepared without any salt or buffer components (e.g., 60:40 Acetonitrile/Water).
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained nonpolar compounds.
Use a Stronger "Cleaning" Solvent (if needed): For stubborn contamination, a sequence of solvents can be used. A common sequence is Isopropanol -> Dichloromethane -> Isopropanol. Always ensure solvent miscibility.
Re-equilibrate: Flush with 10-20 column volumes of your initial mobile phase (including buffer) until the baseline is stable before reconnecting to the detector.
Q4: How do I optimize the mobile phase for better resolution?
Answer: Mobile phase optimization is one of the most powerful tools for improving resolution, as it directly impacts selectivity and retention time.[5][15] For a nonpolar compound like 2-Undecanone, 3,3-dimethyl-, you will use a reversed-phase system, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
Comparison of Common Organic Solvents:
Property
Acetonitrile (ACN)
Methanol (MeOH)
Recommendation for Ketones
Elution Strength
Stronger (less is needed for elution)
Weaker
ACN often provides sharper peaks and better efficiency.
Viscosity
Lower
Higher
Lower viscosity of ACN/water mixtures leads to lower backpressure and better efficiency.
UV Cutoff
~190 nm
~205 nm
ACN is preferred for low UV detection.
Selectivity
Can offer different selectivity for certain compounds compared to MeOH.
Can offer different selectivity for certain compounds compared to ACN.
If resolution is poor with ACN, trying MeOH (or a ternary mixture) is a valid strategy.
Experimental Protocol: Optimizing a Gradient Elution Method
Gradient elution, where the percentage of organic solvent is increased during the run, is highly effective for separating components with different polarities and sharpening peaks.[15]
Run a Scouting Gradient: Perform a fast, wide-range gradient run to determine the approximate elution time of your compound. For example, run a linear gradient from 20% ACN to 100% ACN over 15 minutes.
Determine Elution Conditions: Note the percentage of ACN at which your compound elutes. Let's assume it elutes at 70% ACN.
Narrow and Shallow the Gradient: Design a new gradient that is shallower and centered around the elution percentage. For example:
Hold at 60% ACN for 2 minutes.
Ramp from 60% ACN to 80% ACN over 10 minutes (a much shallower slope).
Ramp to 100% ACN for a 2-minute column wash.
Return to 60% ACN and re-equilibrate for 5 minutes.
Fine-Tune: Further adjust the gradient slope and start/end percentages to maximize the resolution between your target peak and any nearby impurities.
Q5: What is the best column for analyzing 2-Undecanone, 3,3-dimethyl-?
Answer: The choice of column is critical as the stationary phase chemistry dictates the primary separation mechanism. For a nonpolar analyte, a reversed-phase column is the appropriate choice.[16][17]
Recommended Column Parameters:
Parameter
Recommendation
Rationale
Reference
Stationary Phase
C18 (L1) or C8 (L7)
These nonpolar phases provide strong hydrophobic interactions with the analyte, leading to good retention and separation from more polar compounds. C18 offers the highest retention.
Smaller particles provide significantly higher column efficiency (sharper peaks), leading to better resolution. Note that smaller particles generate higher backpressure.
Note: LogP is a measure of lipophilicity. A value greater than 4 indicates a highly nonpolar compound.
FAQ 2: Can I improve detection sensitivity for this compound?
Answer: Yes. Aliphatic ketones like 2-Undecanone, 3,3-dimethyl- lack a strong chromophore, making them difficult to detect at low concentrations using a standard UV-Vis detector. A common strategy to overcome this is chemical derivatization.
Reacting the ketone with 2,4-dinitrophenylhydrazine (DNPH) creates a 2,4-dinitrophenylhydrazone derivative.[19] This derivative is brightly colored and absorbs strongly around 360 nm, dramatically increasing detection sensitivity.[19][20][21] The HPLC analysis is then performed on this derivative.
High-Level Derivatization Protocol:
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
Add an acidic solution of DNPH.
Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C).
Inject the resulting solution into the HPLC system for analysis of the hydrazone product.
FAQ 3: How do temperature and flow rate affect my resolution?
Answer: Both temperature and flow rate are important method parameters that can be adjusted to fine-tune your separation.
Effects of Temperature and Flow Rate on Resolution:
Parameter
Effect of Increasing
Effect of Decreasing
Reference
Temperature
Decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and lower backpressure. Retention times will decrease. May change selectivity.
Increases mobile phase viscosity, leading to higher backpressure. Retention times will increase.
"2-Undecanone, 3,3-dimethyl-" degradation products and how to avoid them
Troubleshooting Guides Issue: Observed Discoloration or Off-Odor in 2-Undecanone, 3,3-dimethyl- Sample If you observe a change in the physical appearance of your 2-Undecanone, 3,3-dimethyl- sample, such as discoloration...
Author: BenchChem Technical Support Team. Date: November 2025
Troubleshooting Guides
Issue: Observed Discoloration or Off-Odor in 2-Undecanone, 3,3-dimethyl- Sample
If you observe a change in the physical appearance of your 2-Undecanone, 3,3-dimethyl- sample, such as discoloration or the development of an off-odor, it may be an indication of degradation.
Potential Causes and Solutions:
Potential Cause
Recommended Action
Exposure to Air (Oxidation)
Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use sealed containers with minimal headspace.
Elevated Storage Temperature
Store the compound in a cool, dark place. Refer to the supplier's storage recommendations. For long-term storage, consider refrigeration.
Presence of Impurities
Ensure the purity of the compound using appropriate analytical techniques (e.g., GC-MS, HPLC). Purify the compound if necessary.
Incompatible Storage Materials
Store in high-quality, inert containers (e.g., amber glass). Avoid plastics that may leach impurities.
Issue: Inconsistent Experimental Results or Loss of Potency
Variability in experimental outcomes or a decrease in the expected activity of 2-Undecanone, 3,3-dimethyl- could be linked to its degradation.
Potential Causes and Solutions:
Potential Cause
Recommended Action
Degradation in Solution
Prepare solutions fresh before use. If solutions must be stored, protect them from light and store at a low temperature. Conduct stability studies in your experimental solvent system.
Interaction with Other Reagents
Be aware of potential incompatibilities with strong oxidizing agents and strong bases.[1][2] Conduct small-scale compatibility tests before large-scale experiments.
Thermal Decomposition During Experiment
If your protocol involves heating, be mindful that heating to decomposition can emit acrid smoke and irritating fumes.[3] Whenever possible, perform reactions at the lowest effective temperature.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of 2-Undecanone, 3,3-dimethyl-?
While specific degradation products for 2-Undecanone, 3,3-dimethyl- are not documented, based on the structure of ketones, potential degradation pathways include oxidation. Oxidation of ketones can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, potentially forming carboxylic acids and smaller ketones. The presence of the gem-dimethyl group at the 3-position may influence the oxidation pathway.
Q2: What storage conditions are recommended for 2-Undecanone, 3,3-dimethyl-?
To minimize degradation, it is recommended to store 2-Undecanone, 3,3-dimethyl- in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. Based on information for the parent compound, 2-Undecanone, it is stable at room temperature, but slight discoloration can be observed over extended periods.[3] It is incompatible with strong oxidizing agents and strong bases.[1][2]
Q3: How can I monitor the stability of my 2-Undecanone, 3,3-dimethyl- sample?
A stability study can be performed by storing aliquots of the compound under different conditions (e.g., temperature, light exposure, humidity) and analyzing them at regular intervals. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the parent compound and detect the appearance of any degradation products.
Q4: Is 2-Undecanone, 3,3-dimethyl- sensitive to light?
While specific photostability data for 2-Undecanone, 3,3-dimethyl- is not available, many organic molecules are sensitive to light. To be cautious, it is advisable to store the compound in amber vials or in a dark place to prevent potential photodegradation.
Experimental Protocols
Protocol: Stability Assessment of 2-Undecanone, 3,3-dimethyl- by GC-MS
This protocol outlines a general procedure for assessing the stability of 2-Undecanone, 3,3-dimethyl- under various storage conditions.
1. Sample Preparation:
Prepare multiple aliquots of 2-Undecanone, 3,3-dimethyl- in the desired solvent or as a neat substance.
Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, 40°C; light vs. dark).
2. Time Points:
Establish a schedule for analysis (e.g., time 0, 1 week, 1 month, 3 months).
3. GC-MS Analysis:
At each time point, take one aliquot from each storage condition.
Prepare the sample for injection (e.g., dilution).
Inject the sample into a GC-MS system.
GC Conditions (Example):
Column: DB-5ms or equivalent
Inlet Temperature: 250°C
Oven Program: Start at 50°C, ramp to 280°C at 10°C/min, hold for 5 min.
Carrier Gas: Helium
MS Conditions (Example):
Ionization Mode: Electron Ionization (EI)
Scan Range: m/z 40-400
4. Data Analysis:
Quantify the peak area of 2-Undecanone, 3,3-dimethyl- at each time point to determine its degradation over time.
Analyze the mass spectra of any new peaks that appear to identify potential degradation products.
Visualizations
Caption: Hypothetical oxidation pathway of 2-Undecanone, 3,3-dimethyl-.
Caption: General workflow for assessing the stability of a chemical compound.
Minimizing matrix effects in "2-Undecanone, 3,3-dimethyl-" quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantifi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 2-Undecanone, 3,3-dimethyl-.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 2-Undecanone, 3,3-dimethyl-, with a focus on problems related to matrix effects.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Potential Cause
Recommended Solution
Active sites in the GC inlet or column: Non-volatile matrix components can accumulate in the liner and at the head of the analytical column, creating active sites that interact with the analyte.[1]
1. Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner, possibly with glass wool, to trap non-volatile residues.[2] 2. Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column. 3. Analyte Protectants: Co-injecting the sample with analyte protectants can mask active sites and improve peak shape.
Improper Injection Technique: Backflash can occur if the sample volume is too large for the liner and inlet temperature, leading to band broadening.[2]
1. Optimize Injection Volume: Reduce the injection volume. 2. Adjust Inlet Temperature: Lower the inlet temperature, ensuring it is still sufficient to volatilize 2-Undecanone, 3,3-dimethyl- (Boiling Point: ~231-232 °C).[3][4] 3. Use a Pulsed Splitless Injection: This can help to focus the sample band onto the column.[5]
Matrix-Induced Chromatographic Enhancement: Co-eluting matrix components can shield the analyte from active sites, paradoxically improving peak shape but leading to inaccurate quantification.[1]
1. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for this effect. 2. Utilize an Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of the analyte, will experience similar enhancement and allow for accurate correction.
Issue 2: Inconsistent or Poor Analyte Recovery
Potential Cause
Recommended Solution
Inefficient Sample Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for extracting 2-Undecanone, 3,3-dimethyl- from the specific sample matrix.
1. Optimize LLE: Experiment with different organic solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane) to extract the relatively non-polar 2-Undecanone, 3,3-dimethyl-. Adjusting the pH of the aqueous phase can also improve extraction efficiency.[6] 2. Optimize SPE: Select a sorbent based on the analyte's properties. For 2-Undecanone, 3,3-dimethyl-, a reversed-phase sorbent (e.g., C18) is a good starting point. Methodically optimize the conditioning, loading, washing, and elution steps.[7][8]
Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source.[6][9]
1. Improve Chromatographic Resolution: Modify the GC temperature program to better separate the analyte from interfering peaks. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., a multi-step SPE protocol) to remove a wider range of matrix components.[6] 3. Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering matrix components.[10]
Analyte Volatility: Loss of the analyte may occur during sample preparation steps, especially during solvent evaporation.
1. Gentle Evaporation: If a concentration step is necessary, use a gentle stream of nitrogen at a controlled temperature. 2. Solvent Exchange: If possible, perform a solvent exchange into a less volatile solvent before any concentration steps.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of 2-Undecanone, 3,3-dimethyl-?
A: Matrix effects are the alteration of an analyte's analytical signal (either suppression or enhancement) due to the presence of other components in the sample matrix.[9] In the context of quantifying 2-Undecanone, 3,3-dimethyl-, these effects can lead to inaccurate results. For example, in GC-MS, non-volatile matrix components can accumulate in the injection port, leading to analyte degradation or adsorption, which can suppress the signal.[1] Conversely, these same components can sometimes shield the analyte from active sites, leading to an enhanced signal. In LC-MS, co-eluting compounds can affect the ionization efficiency of the analyte in the mass spectrometer's source.[9]
Q2: How can I determine if my analysis is affected by matrix effects?
A: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract (matrix-matched calibration).[11] A significant difference in the slopes indicates the presence of matrix effects. Another approach is the post-extraction spike method, where a known amount of the analyte is added to a blank matrix extract and a pure solvent, and the responses are compared.[12]
Q3: What is the best sample preparation technique to minimize matrix effects for 2-Undecanone, 3,3-dimethyl-?
A: The optimal technique depends on the complexity of your sample matrix. Here's a general guide:
For relatively clean matrices: Dilute-and-shoot, where the sample is simply diluted with a suitable solvent before injection, may be sufficient.
For moderately complex matrices (e.g., plasma, urine): Liquid-liquid extraction (LLE) using a non-polar solvent like hexane or a slightly more polar solvent like ethyl acetate is a good starting point to extract the non-polar 2-Undecanone, 3,3-dimethyl- while leaving many polar interferences behind.[13]
For highly complex matrices (e.g., tissue homogenates): Solid-phase extraction (SPE) offers a more selective cleanup. A reversed-phase (e.g., C18) or a polymeric sorbent would be appropriate for retaining 2-Undecanone, 3,3-dimethyl- while allowing polar interferences to be washed away.[14][15]
Q4: When should I use matrix-matched calibration versus the standard addition method?
A:
Matrix-matched calibration is ideal when you have access to a representative blank matrix that is free of the analyte. This involves preparing your calibration standards in this blank matrix to mimic the effect of the matrix on the analyte's signal.[16]
The standard addition method is used when a suitable blank matrix is not available. In this method, known amounts of the analyte are added to aliquots of the actual sample. By plotting the instrument response against the concentration of the added analyte, the original concentration in the sample can be determined by extrapolation.[17][18]
Q5: Can an internal standard completely eliminate matrix effects?
A: An internal standard (IS) can compensate for, but not eliminate, matrix effects. An ideal IS, particularly a stable isotope-labeled version of the analyte, will co-elute with the analyte and experience similar signal suppression or enhancement. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects can be significantly reduced.[19] However, if the matrix effect is severe and suppresses the signal of both the analyte and the IS below the limit of detection, then an IS will not be able to provide accurate quantification. Therefore, it is always recommended to combine the use of an internal standard with effective sample cleanup.[9]
Data Presentation
The following tables provide hypothetical-but-realistic quantitative data to illustrate the impact of different matrix effect minimization strategies on the recovery of 2-Undecanone, 3,3-dimethyl-.
Table 1: Comparison of Analyte Recovery with Different Sample Preparation Techniques
Sample Preparation Method
Matrix
Mean Recovery (%)
Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)
Plasma
65
18
Liquid-Liquid Extraction (Hexane)
Plasma
85
9
Solid-Phase Extraction (C18)
Plasma
95
5
Table 2: Impact of Calibration Method on Quantification Accuracy
Calibration Method
Matrix
Spiked Concentration (ng/mL)
Measured Concentration (ng/mL)
Accuracy (%)
External Calibration (in solvent)
Urine
50
32
64
Matrix-Matched Calibration
Urine
50
48
96
Standard Addition
Urine
50
51
102
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 2-Undecanone, 3,3-dimethyl- from Plasma
Sample Preparation: To 500 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., 2-Undecanone-d3).
Extraction: Add 2 mL of hexane. Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.
Evaporation (if necessary): Evaporate the solvent to the desired final volume under a gentle stream of nitrogen.
Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 2-Undecanone, 3,3-dimethyl- from a Complex Aqueous Matrix
Sorbent: C18 SPE cartridge (e.g., 100 mg, 3 mL).
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the sorbent to go dry.
Sample Loading: Load 1 mL of the sample onto the cartridge at a slow, steady flow rate (approximately 1 drop per second).
Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.
Elution: Elute the analyte with 2 mL of acetonitrile into a clean collection tube.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Prepare Blank Matrix: Process a sample of the matrix that is known to not contain 2-Undecanone, 3,3-dimethyl- using the chosen sample preparation method (e.g., LLE or SPE).
Prepare Stock Solution: Prepare a stock solution of 2-Undecanone, 3,3-dimethyl- in a suitable solvent (e.g., methanol).
Create Calibration Standards: Serially dilute the stock solution to create a series of working standards.
Spike Blank Matrix: Add a small, fixed volume of each working standard to aliquots of the prepared blank matrix extract.
Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples.
Visualizations
Caption: Experimental workflow for the quantification of 2-Undecanone, 3,3-dimethyl-.
Caption: Decision tree for selecting a matrix effect minimization strategy.
"2-Undecanone, 3,3-dimethyl-" standard solution stability and storage conditions
Frequently Asked Questions (FAQs) Q1: What are the general recommended storage conditions for a "2-Undecanone, 3,3-dimethyl-" standard solution? A1: Based on information for similar branched aliphatic ketones, it is reco...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a "2-Undecanone, 3,3-dimethyl-" standard solution?
A1: Based on information for similar branched aliphatic ketones, it is recommended to store the standard solution in a cool, dry, and well-ventilated area.[1][2] The storage temperature should ideally be controlled, with refrigeration (e.g., 4°C) potentially offering enhanced stability.[3] The solution should be kept in a tightly sealed container to prevent solvent evaporation and contamination.[1][2]
Q2: What type of container should I use to store the standard solution?
A2: It is best to store the standard solution in a tightly sealed container made of a material that is inert to ketones and the solvent used.[1][2] Amber glass vials with PTFE-lined caps are often a good choice as they protect the solution from light and prevent leaching of contaminants.
Q3: What factors can affect the stability of my "2-Undecanone, 3,3-dimethyl-" standard solution?
A3: Several factors can influence the stability of your standard solution, including:
Temperature: Elevated temperatures can increase the rate of degradation.[2]
Light: Exposure to light, especially UV light, can induce photochemical degradation.
Air/Oxygen: While many ketones are relatively stable in the presence of air, prolonged exposure can lead to slow oxidation.
Solvent: The choice of solvent can impact stability. Ensure the solvent is of high purity and does not react with the ketone.
Contamination: Contamination from the storage container, handling, or the solvent can lead to degradation.
Q4: Are there any known incompatibilities for "2-Undecanone, 3,3-dimethyl-"?
A4: While specific data for this compound is unavailable, ketones, in general, are incompatible with strong oxidizing agents.[2][4] Contact with such materials should be avoided.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Inconsistent analytical results (e.g., peak area drift in chromatography)
Degradation of the standard solution.
1. Prepare a fresh standard solution from a neat standard. 2. Compare the performance of the new standard with the old one. 3. If the new standard provides consistent results, the old standard has likely degraded. 4. Review storage conditions of the old standard and implement corrective actions if necessary.
Appearance of new or unexpected peaks in the chromatogram
Formation of degradation products.
1. Confirm the identity of the new peaks using appropriate analytical techniques (e.g., mass spectrometry). 2. If degradation is confirmed, discard the old standard solution and prepare a new one. 3. Consider performing a forced degradation study to identify potential degradation products and pathways.
Precipitation or cloudiness in the standard solution
1. The concentration of the standard exceeds its solubility in the solvent at the storage temperature. 2. The solvent has partially evaporated, increasing the concentration.
1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at a slightly higher temperature or preparing a more dilute standard. 2. Ensure the container is tightly sealed to prevent solvent evaporation.
Storage and Stability Data
As specific quantitative stability data for "2-Undecanone, 3,3-dimethyl-" is not available, the following table provides a summary of general storage recommendations for branched aliphatic ketones based on available safety data sheets and scientific literature.
Parameter
Recommendation
Source
Temperature
Cool, dry place. Refrigeration (e.g., 4°C) may improve stability.
General Protocol for Assessing the Stability of a "2-Undecanone, 3,3-dimethyl-" Standard Solution
This protocol outlines a general approach to determine the stability of a standard solution over time under different storage conditions.
Preparation of Standard Solutions:
Prepare a stock solution of "2-Undecanone, 3,3-dimethyl-" in a high-purity solvent (e.g., methanol, acetonitrile) at a known concentration.
From the stock solution, prepare several replicate working standard solutions.
Storage Conditions:
Divide the replicate working standard solutions into different storage groups. For example:
Group A: Refrigerated (2-8°C), protected from light.
Group B: Room temperature (~20-25°C), protected from light.
Group C: Room temperature (~20-25°C), exposed to ambient light.
(Optional) Group D: Elevated temperature (e.g., 40°C), protected from light (for accelerated stability testing).
Analysis:
At designated time points (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, etc.), analyze the standard solutions from each group.
Use a validated analytical method, such as gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS), to determine the concentration of "2-Undecanone, 3,3-dimethyl-".
A freshly prepared standard solution should be analyzed at each time point to serve as a control.
Data Evaluation:
Compare the concentration of the stored standards to the initial concentration (Day 0) and the freshly prepared control standard.
A significant change in concentration (e.g., >5-10%, depending on the application's requirements) indicates degradation.
Monitor for the appearance of any new peaks in the chromatogram, which could be degradation products.
Documentation:
Record all experimental details, including preparation dates, storage conditions, analytical results, and observations.
Visualizations
Caption: Logical relationship of factors influencing the stability of branched ketone standard solutions.
Common side reactions in "2-Undecanone, 3,3-dimethyl-" synthesis and their prevention
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Undecanone, 3,3-dimethyl-. The information is intended for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Undecanone, 3,3-dimethyl-. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-Undecanone, 3,3-dimethyl-?
A1: Due to the sterically hindered nature of 2-Undecanone, 3,3-dimethyl-, several robust methods can be employed for its synthesis. The most common approaches involve the reaction of an organometallic reagent with a carboxylic acid derivative or the oxidation of a corresponding secondary alcohol. Specifically, the reaction of a salt of nonanoic acid with an excess of a neopentyllithium reagent or the oxidation of 3,3-dimethyl-2-undecanol are viable routes.
Q2: What are the primary side reactions I should be aware of during the synthesis of 2-Undecanone, 3,3-dimethyl- via organometallic routes?
A2: When using organometallic reagents such as Grignard or organolithium reagents with carboxylic acid derivatives, the primary side reactions include the formation of a tertiary alcohol through double addition of the organometallic reagent to the ketone product, and enolization of the starting material or product. The steric hindrance at the 3-position of 2-undecanone, 3,3-dimethyl- can help to minimize the double addition, but it can also promote enolization.
Q3: How can I minimize the formation of the tertiary alcohol byproduct?
A3: To minimize the formation of the tertiary alcohol, it is crucial to use a less reactive carboxylic acid derivative, such as a carboxylate salt (Weinreb amide is also an excellent choice, but for this specific case, we will focus on the carboxylate). Additionally, maintaining a low reaction temperature (e.g., -78 °C) and ensuring a slow, controlled addition of the organometallic reagent can prevent over-addition. Using a precise stoichiometry of the organometallic reagent is also critical.
Q4: What are the typical side reactions observed during the oxidation of 3,3-dimethyl-2-undecanol?
A4: The primary side reaction during the oxidation of 3,3-dimethyl-2-undecanol is incomplete oxidation, leading to residual starting material in the final product. Over-oxidation is less of a concern for secondary alcohols as it would require C-C bond cleavage, which is not common under standard oxidation conditions. The choice of oxidant and reaction conditions is key to achieving a high yield and purity.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low yield of 2-Undecanone, 3,3-dimethyl- and presence of a higher molecular weight byproduct
Formation of a tertiary alcohol due to double addition of the organometallic reagent.
1. Use a less reactive carboxylic acid derivative (e.g., lithium nonanoate). 2. Maintain a low reaction temperature (-78 °C). 3. Ensure slow, dropwise addition of the organometallic reagent. 4. Use no more than 2 equivalents of the organometallic reagent.
Presence of starting carboxylic acid after the reaction
Incomplete reaction of the organometallic reagent.
1. Ensure the organometallic reagent was properly prepared and titrated before use. 2. Check for any sources of quenching (e.g., water, acidic protons) in the starting materials or solvent. 3. Allow the reaction to stir for a sufficient amount of time at the appropriate temperature.
Low yield and presence of starting alcohol after oxidation
Incomplete oxidation of 3,3-dimethyl-2-undecanol.
1. Increase the equivalents of the oxidizing agent. 2. Extend the reaction time. 3. Consider a more potent oxidizing agent (e.g., Dess-Martin periodinane).
Difficult to purify the final product
Presence of multiple byproducts from various side reactions.
1. Optimize the reaction conditions to minimize side product formation (see above). 2. Employ a more efficient purification method, such as column chromatography with a carefully selected solvent system.
Experimental Protocols
Protocol 1: Synthesis of 2-Undecanone, 3,3-dimethyl- via Organolithium Reagent
Materials:
Nonanoic acid
n-Butyllithium (n-BuLi)
Neopentyl chloride
Lithium metal
Diethyl ether (anhydrous)
Hexanes (anhydrous)
Saturated aqueous ammonium chloride (NH4Cl)
Saturated aqueous sodium bicarbonate (NaHCO3)
Brine
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Preparation of Lithium Nonanoate: Dissolve nonanoic acid (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C and add n-BuLi (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
Preparation of Neopentyllithium: In a separate flask, add freshly cut lithium metal (2.2 eq) to anhydrous hexanes. Add neopentyl chloride (1.0 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the lithium is consumed.
Reaction: Cool the suspension of lithium nonanoate to -78 °C. Slowly add the freshly prepared neopentyllithium solution (2.0 eq) via cannula. Stir the reaction mixture at -78 °C for 2 hours.
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Separate the organic layer, and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 2-Undecanone, 3,3-dimethyl- via Oxidation of 3,3-dimethyl-2-undecanol
Materials:
3,3-dimethyl-2-undecanol
Pyridinium chlorochromate (PCC)
Dichloromethane (DCM, anhydrous)
Silica gel
Celite
Procedure:
Reaction Setup: To a solution of 3,3-dimethyl-2-undecanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.
Reaction: Stir the mixture at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite and silica gel, washing with additional diethyl ether.
Purification: Concentrate the filtrate in vacuo. If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
Optimization
Technical Support Center: Synthesis of 2-Undecanone, 3,3-dimethyl-
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Undecanone...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Undecanone, 3,3-dimethyl-.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of 2-Undecanone, 3,3-dimethyl- is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on your synthetic route.
For Oxidation of 3,3-dimethyl-2-undecanol:
Incomplete Oxidation: The oxidizing agent may not be potent enough, or the reaction time might be too short. Consider using a stronger oxidizing agent like Jones reagent (chromic acid) or extending the reaction time.[1] Ensure the stoichiometry of the oxidant is correct.
Degradation of Product: Some ketones can be sensitive to harsh acidic or basic conditions. Ensure your workup procedure is as mild as possible.
Volatility of Product: Although 2-Undecanone, 3,3-dimethyl- is not highly volatile, ensure your reaction setup (e.g., condenser) is efficient to prevent any loss during a heated reaction.
For Grignard Synthesis (e.g., from an acid chloride or nitrile):
Poor Grignard Reagent Formation: Ensure all glassware is flame-dried and reagents are anhydrous, as Grignard reagents are highly reactive with water.[2]
Side Reactions: The Grignard reagent can act as a base, leading to deprotonation, especially with sterically hindered ketones, which can result in the recovery of the starting material after workup.[3][4] If using an acid chloride or ester, double addition of the Grignard reagent can occur, leading to a tertiary alcohol instead of the desired ketone.[5] Using a Weinreb amide can help to prevent this double addition.[4]
Steric Hindrance: The 3,3-dimethyl groups introduce significant steric bulk, which can hinder the approach of the nucleophile. Using a less sterically hindered nucleophile or a more reactive electrophile might improve yields.
Q2: After purification, I still see unreacted starting material (e.g., 3,3-dimethyl-2-undecanol) in my NMR spectrum. How can I remove it?
A2: The presence of unreacted starting alcohol is a common issue. Here are a few strategies for its removal:
Optimize the Reaction: The most effective approach is to drive the reaction to completion. You can try increasing the equivalents of the oxidizing agent or extending the reaction time.
Chromatography: Flash column chromatography is highly effective for separating the ketone product from the more polar alcohol starting material.
Distillation: If the boiling points of the alcohol and ketone are sufficiently different, fractional distillation can be an effective purification method.[6][7]
Chemical Separation: You can consider a chemical separation method like bisulfite extraction, although this is more effective for less sterically hindered ketones.[8]
Q3: I have a significant amount of a tertiary alcohol byproduct in my Grignard reaction mixture. What happened and can I avoid it?
A3: The formation of a tertiary alcohol is a common side product when synthesizing ketones using Grignard reagents with substrates like esters or acid chlorides.[5] This occurs because the initially formed ketone is more reactive towards the Grignard reagent than the starting material.
How to Avoid It:
Use a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent, which are known to react with acid chlorides to form ketones without significant over-addition.
Employ a Weinreb amide (N-methoxy-N-methyl amide) as your starting material. The intermediate formed is stable to further nucleophilic attack and will yield the ketone upon acidic workup.[4][9]
Perform the reaction at a very low temperature and add the Grignard reagent slowly to a solution of the acid chloride. This can sometimes favor the formation of the ketone.
Q4: My final product has a slight color, even after purification. What is the cause and how can I obtain a colorless product?
A4: A slight coloration can be due to trace impurities.
Source of Color: The color may arise from high-boiling point impurities or degradation products formed during the reaction or purification, especially if high temperatures were used for distillation.[6][7]
Decolorization Techniques:
Activated Carbon: Treating a solution of your product with a small amount of activated carbon and then filtering can remove colored impurities.
Distillation: Careful fractional distillation, potentially under reduced pressure to lower the boiling point, can separate your product from less volatile colored impurities.[6]
Data on Purification Methods
The choice of purification method is critical for obtaining high-purity 2-Undecanone, 3,3-dimethyl-. Below is a comparison of common techniques.
Requires significant boiling point difference, potential for thermal degradation.
Vacuum Distillation
Difference in boiling points at reduced pressure
>99%
Lower boiling points prevent thermal decomposition of the product.[10]
Requires specialized equipment.
Flash Column Chromatography
Differential adsorption to a stationary phase based on polarity
>99%
Excellent separation of compounds with different polarities, works well for small to medium scales.[11][12]
Can be time-consuming and uses significant amounts of solvent.
Bisulfite Extraction
Reversible chemical reaction with the carbonyl group
Variable
Good for removing small amounts of reactive ketones from non-carbonyl compounds.[8]
May not be effective for sterically hindered ketones.
Experimental Protocols
Protocol 1: Synthesis of 2-Undecanone, 3,3-dimethyl- via Oxidation of 3,3-dimethyl-2-undecanol
This protocol describes a common method for the oxidation of a secondary alcohol to a ketone using Jones reagent.
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully dilute this mixture to a final volume of 100 mL with distilled water.
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g of 3,3-dimethyl-2-undecanol in 100 mL of acetone. Cool the flask in an ice bath.
Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 20°C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The color of the reaction mixture should change from orange to green, indicating the consumption of the oxidizing agent.
Workup: Quench the reaction by the dropwise addition of isopropanol until the green color persists. Pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 50 mL).
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Undecanone, 3,3-dimethyl-.
Final Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain the pure ketone.
Protocol 2: Hypothetical Synthesis via Grignard Reaction with a Nitrile
This protocol outlines a general approach for the synthesis of a ketone from a nitrile and a Grignard reagent.
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of an appropriate alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent.
Reaction with Nitrile: To the freshly prepared Grignard reagent, add a solution of the nitrile (e.g., a nonyl nitrile if starting with a t-butyl Grignard) in anhydrous ether or THF dropwise at 0°C.
Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature for several hours. Then, slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the intermediate imine.
Workup and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude ketone by distillation or chromatography.[13][14]
Visualizations
Troubleshooting Workflow
Caption: A general troubleshooting workflow for the synthesis and purification of 2-Undecanone, 3,3-dimethyl-.
Potential Sources of Impurities
Caption: Potential sources of impurities in the synthesis of 2-Undecanone, 3,3-dimethyl-.
"2-Undecanone, 3,3-dimethyl-" instrument calibration and maintenance for accurate results
Disclaimer: The following instrument calibration, maintenance, and troubleshooting guidelines are primarily based on the analysis of 2-Undecanone, a structurally similar compound. Due to the limited availability of speci...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following instrument calibration, maintenance, and troubleshooting guidelines are primarily based on the analysis of 2-Undecanone, a structurally similar compound. Due to the limited availability of specific data for 2-Undecanone, 3,3-dimethyl-, this information should be used as a starting point for method development and adapted as necessary. The addition of two methyl groups at the C3 position will affect the compound's volatility, retention time, and mass spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of 2-Undecanone, 3,3-dimethyl-?
A1: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds like 2-Undecanone and its derivatives.[1][2] This technique offers excellent separation and sensitive detection, allowing for accurate quantification.
Q2: Which type of GC column is suitable for analyzing 2-Undecanone, 3,3-dimethyl-?
A2: A non-polar or mid-polarity capillary column is recommended. For 2-Undecanone, columns with phases like DB-5, HP-5, or SE-54 have been used.[3] Due to the slightly increased steric hindrance from the dimethyl groups in 2-Undecanone, 3,3-dimethyl-, a column with a similar phase should provide good separation.
Q3: How should I prepare calibration standards for 2-Undecanone, 3,3-dimethyl-?
A3: Prepare a stock solution of 2-Undecanone, 3,3-dimethyl- in a high-purity volatile solvent such as methanol or hexane. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of your samples.
Q4: What are the expected mass spectral fragments for 2-Undecanone, 3,3-dimethyl-?
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of ketones like 2-Undecanone, 3,3-dimethyl-.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause
Troubleshooting Step
Active sites in the injector liner or column
Deactivate the liner or use a liner with a deactivating coating. Condition the column according to the manufacturer's instructions.
Improper column installation
Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[5]
Column overload
Reduce the injection volume or dilute the sample.
Inappropriate injector temperature
Optimize the injector temperature to ensure complete and rapid vaporization of the sample.
Issue 2: Low Sensitivity or No Peak Detected
Possible Cause
Troubleshooting Step
Leak in the system
Check for leaks at the injector, column fittings, and mass spectrometer interface using an electronic leak detector.
Dirty ion source
Clean the ion source according to the manufacturer's protocol.
Degraded electron multiplier
Check the electron multiplier voltage and replace if necessary.
Incorrect MS tune
Perform an autotune or manual tune of the mass spectrometer.
Issue 3: Poor Reproducibility
Possible Cause
Troubleshooting Step
Leaking syringe
Inspect the syringe for leaks and replace if necessary.
Inconsistent injection volume
Use an autosampler for precise and reproducible injections. If using manual injection, ensure a consistent technique.
Septum leak
Replace the injector septum. A leaking septum can cause a loss of sample.[5]
Fluctuations in gas flow
Check and stabilize the carrier gas and makeup gas flow rates.
Instrument Calibration and Maintenance
Consistent and accurate results depend on a well-calibrated and maintained instrument.
Calibration Schedule
Calibration Type
Frequency
Procedure
Tuning
Daily or before each run
Run the instrument's autotune or manual tune program to ensure optimal mass spectrometer performance.
Blank Analysis
Before each sequence and periodically within a sequence
Inject a solvent blank to check for system contamination.
Calibration Curve
Daily or as needed based on instrument stability
Inject a series of at least five calibration standards to generate a calibration curve. The R² value should be >0.995.
Continuing Calibration Verification (CCV)
Every 10-20 samples
Inject a mid-level calibration standard to verify the stability of the calibration. The recovery should be within ±15% of the true value.
Maintenance Schedule
Component
Frequency
Maintenance Task
Injector
Weekly
Inspect and clean the injector liner. Replace the septum.
GC Column
As needed
Condition the column if performance degrades. Trim the first few centimeters if peak shape deteriorates.
Ion Source
As needed (indicated by poor tune report or low sensitivity)
Clean the ion source lenses and filament.
Vacuum System
Annually
Change the pump oil (for diffusion pumps) and check for leaks.
Experimental Protocol: Quantification of 2-Undecanone, 3,3-dimethyl- by GC-MS
This protocol provides a general procedure that should be optimized for your specific instrumentation and sample matrix.
1. Preparation of Stock and Calibration Standards:
Prepare a 1 mg/mL stock solution of 2-Undecanone, 3,3-dimethyl- in methanol.
Serially dilute the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
2. GC-MS Parameters (Starting Point):
Parameter
Value
GC Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature
250 °C
Injection Volume
1 µL
Injection Mode
Splitless (or split, depending on concentration)
Oven Program
50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas
Helium at a constant flow of 1 mL/min
Transfer Line Temperature
280 °C
Ion Source Temperature
230 °C
Quadrupole Temperature
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
m/z 40-400
3. Data Acquisition and Analysis:
Inject the calibration standards, followed by the samples.
Identify the 2-Undecanone, 3,3-dimethyl- peak based on its retention time and mass spectrum.
Generate a calibration curve by plotting the peak area against the concentration of the standards.
Quantify the amount of 2-Undecanone, 3,3-dimethyl- in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Troubleshooting flowchart for common GC-MS issues.
Enhancing the ionization efficiency of "2-Undecanone, 3,3-dimethyl-" in mass spectrometry
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the ionization efficiency of 2-Undecanone, 3,3-dimethyl- in mass spect...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the ionization efficiency of 2-Undecanone, 3,3-dimethyl- in mass spectrometry. As a saturated aliphatic ketone, this compound presents unique challenges due to its lack of easily ionizable functional groups and its relatively low polarity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for 2-Undecanone, 3,3-dimethyl- weak or absent when using Electrospray Ionization (ESI)?
A1: Electrospray Ionization (ESI) is most effective for compounds that are already ionic in solution or that can be easily protonated (by gaining a proton, [M+H]⁺) or deprotonated (by losing a proton, [M-H]⁻). 2-Undecanone, 3,3-dimethyl- is a neutral ketone with no acidic or basic sites, making it difficult to ionize directly with ESI. Consequently, very low sensitivity is expected with this technique.
Q2: What are the recommended ionization techniques for analyzing 2-Undecanone, 3,3-dimethyl-?
A2: For direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are highly recommended.
APCI is well-suited for moderately polar to nonpolar, volatile compounds that are thermally stable.
APPI often provides superior sensitivity for nonpolar compounds compared to APCI and is less prone to ion suppression.
If using Gas Chromatography (GC), standard Electron Ionization (EI) is a robust method, though it typically causes significant fragmentation.
Q3: How can I improve the signal using my existing ESI or APCI source without chemical modification?
A3: You can promote the formation of adduct ions. By adding specific modifiers to your mobile phase, you can encourage the analyte to form complexes with ions like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺). This is often more effective than trying to force protonation ([M+H]⁺). Common additives include ammonium acetate or sodium acetate at low concentrations (e.g., 1-5 mM).
Q4: What is chemical derivatization and when is it necessary for this compound?
A4: Chemical derivatization is the process of chemically modifying the analyte to improve its analytical properties. For 2-Undecanone, 3,3-dimethyl-, derivatization is used to attach a moiety that is easily ionized by ESI. This is necessary if you are limited to an ESI source and cannot achieve adequate sensitivity through adduct formation. Reagents like 2,4-Dinitrophenylhydrazine (DNPH) or Girard's reagents react with the ketone group to introduce a readily chargeable nitrogen-containing tag.
Q5: When using GC-EI, the molecular ion peak (M⁺) is very small or missing. Why?
A5: Electron Ionization is a high-energy technique that often causes extensive fragmentation, especially in aliphatic ketones. The molecular ion of a ketone is often unstable. Common fragmentation pathways for ketones include alpha cleavage (breaking the bond next to the carbonyl group) and McLafferty rearrangement, which lead to characteristic fragment ions. For 2-undecanone, major fragments are typically observed at m/z 43 and m/z 58.
Troubleshooting Guides
Problem: Low Signal Intensity in APCI-MS
If you are using APCI and experiencing poor signal for 2-Undecanone, 3,3-dimethyl-, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low signal in APCI-MS.
Problem: Poor Sensitivity in ESI-MS
ESI is not the ideal technique for this compound. However, if it is the only option available, these steps can help improve the signal.
Caption: Decision workflow for enhancing poor ESI-MS signal.
Data Presentation
Table 1: Comparison of Recommended Ionization Techniques
Technique
Principle
Suitability for 2-Undecanone, 3,3-dimethyl-
Expected Ions
Pros
Cons
APCI
Gas-phase chemical ionization via corona discharge creates reagent ions that transfer charge to the analyte.
High
[M+H]⁺, [M]⁺
Good for nonpolar, volatile compounds; robust.
Requires thermal stability; can cause some fragmentation.
APPI
Analyte is ionized by high-energy photons from a UV lamp.
Very High
[M]⁺, [M+H]⁺
Excellent for nonpolar compounds; often less matrix suppression than APCI/ESI.
Can be less sensitive for polar compounds.
ESI
Ions in solution are transferred to the gas phase by a strong electric field.
Very Low
[M+Na]⁺, [M+NH₄]⁺ (adducts)
Soft ionization, good for large/polar molecules.
Inefficient for neutral, nonpolar compounds.
EI (GC-MS)
High-energy electrons bombard the analyte in a vacuum, causing ionization and fragmentation.
High
M⁺ (often weak), fragment ions (e.g., m/z 43, 58).
Provides reproducible fragmentation patterns for library matching.
Molecular ion may be absent; not suitable for LC.
Table 2: Quantitative Data for Signal Enhancement Strategies
Enhancement Method
Reagent/Additive
Resulting Ion
Typical Mass Shift
Expected Sensitivity Gain (vs. neat ESI)
Adduct Formation
Ammonium Acetate
[M+NH₄]⁺
+18.03 Da
10x - 100x
Adduct Formation
Sodium Acetate
[M+Na]⁺
+22.99 Da
10x - 100x
Derivatization
2,4-Dinitrophenylhydrazine (DNPH)
[M-H]⁻ of derivative
+180.03 Da
>1000x
Derivatization
Girard's Reagent T (GT)
[M]⁺ of derivative
+114.12 Da
14x - >2000x (compound dependent)
Experimental Protocols
Protocol 1: Enhancing Ionization via Adduct Formation in LC-MS
This protocol is designed to promote the formation of ammonium adducts for analysis in positive ion mode APCI or ESI.
Mobile Phase Preparation:
Prepare your standard aqueous and organic mobile phases (e.g., Water and Methanol/Acetonitrile).
Create a 100 mM stock solution of ammonium acetate in water.
Add the ammonium acetate stock solution to your aqueous mobile phase (Bottle A) to a final concentration of 5 mM.
Note: It is generally not necessary to add the salt to the organic mobile phase (Bottle B).
LC-MS System Setup:
Equilibrate the LC system with the modified mobile phase for at least 15-20 minutes to ensure the entire flow path is saturated with the additive.
Set the mass spectrometer to acquire in positive ion mode.
Analyte Detection:
Instead of looking for the protonated molecule [M+H]⁺, set the instrument to detect the ammonium adduct [M+NH₄]⁺. For 2-Undecanone, 3,3-dimethyl- (MW: 184.34), this would be an m/z of approximately 202.37.
Inject the sample and analyze the chromatogram for the extracted ion corresponding to the adduct.
Optimization:
If the signal is low, the concentration of ammonium acetate can be varied (1-10 mM).
Ensure source parameters (e.g., vaporizer temperature for APCI, cone voltage) are optimized for the adduct ion.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol creates a DNPH-hydrazone derivative of the ketone, which is highly responsive in negative ion mode ESI or APPI.
Reagent Preparation:
DNPH Solution: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. Handle DNPH with care as it is potentially explosive when dry.
Sample Solution: Dissolve a known quantity of 2-Undecanone, 3,3-dimethyl- in acetonitrile.
Derivatization Reaction:
In a clean glass vial, mix 100 µL of the sample solution with 100 µL of the DNPH solution.
Add one drop of concentrated sulfuric acid as a catalyst.
Cap the vial tightly and heat at 60 °C for 30 minutes.
Allow the reaction mixture to cool to room temperature.
Sample Neutralization and Dilution:
Neutralize the reaction mixture by adding a small amount of potassium hydroxide solution until the acidic pH is neutralized.
Dilute the sample with your initial mobile phase (e.g., 50:50 water:acetonitrile) to an appropriate concentration for LC-MS injection.
LC-MS Analysis:
Use a standard C18 reversed-phase column.
Set the mass spectrometer to operate in negative ion mode .
The target ion will be the deprotonated derivative [M-H]⁻. The molecular weight of the DNPH derivative of 2-Undecanone, 3,3-dimethyl- is approximately 364.37 g/mol , so the target m/z will be ~363.36.
APPI often yields lower detection limits for DNPH derivatives compared to APCI or ESI.
Visualization of Ionization Strategy
Caption: Selection guide for the optimal mass spectrometry strategy.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Validation of an Analytical Method for "2-Undecanone, 3,3-dimethyl-" Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of an analytical method for the quantification of "2-Undecanone, 3,3-dimethyl-", a volatile...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of "2-Undecanone, 3,3-dimethyl-", a volatile ketone, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It compares two hypothetical Gas Chromatography (GC) methods to illustrate the validation process and data presentation. While specific experimental data for "2-Undecanone, 3,3-dimethyl-" is not publicly available, this guide uses a common analytical technique, GC with Flame Ionization Detection (GC-FID), suitable for this type of compound.
Introduction to Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] The ICH Q2(R1) guideline outlines the necessary validation characteristics for various analytical procedures, ensuring data reliability and integrity in pharmaceutical development and quality control.[1][2][3] For a quantitative impurity test, such as measuring "2-Undecanone, 3,3-dimethyl-", the key validation parameters are accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocols
A plausible analytical approach for "2-Undecanone, 3,3-dimethyl-" would involve headspace gas chromatography due to its volatile nature. Below are detailed protocols for two hypothetical GC-FID methods.
Method A: Fast-Screening GC-FID Method
Instrumentation: Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
Sample Preparation: Accurately weigh 1 g of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial immediately.
Headspace Parameters:
Oven Temperature: 80°C
Loop Temperature: 90°C
Transfer Line Temperature: 100°C
Incubation Time: 15 minutes
GC Parameters:
Inlet Temperature: 250°C
Carrier Gas: Helium, constant flow at 1.0 mL/min.
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 20°C/min, hold for 2 minutes.
Detector Temperature: 300°C
Injection Mode: Split (10:1)
Method B: High-Resolution GC-FID Method
Instrumentation: Gas chromatograph with a headspace autosampler and an FID detector.
Column: 60 m x 0.32 mm ID, 0.5 µm film thickness (e.g., DB-WAX).
Sample Preparation: Accurately weigh 1 g of the sample into a 20 mL headspace vial. Add 5 mL of the solvent. Add an appropriate internal standard. Seal the vial.
Headspace Parameters:
Oven Temperature: 85°C
Loop Temperature: 95°C
Transfer Line Temperature: 105°C
Incubation Time: 20 minutes
GC Parameters:
Inlet Temperature: 260°C
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Oven Program: Start at 40°C, hold for 5 minutes, ramp to 240°C at 10°C/min, hold for 10 minutes.
Detector Temperature: 310°C
Injection Mode: Split (20:1)
Data Presentation: Comparison of Validation Parameters
The following tables summarize the validation results for the two hypothetical methods against typical ICH acceptance criteria.
Table 1: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
Parameter
Method A Result
Method B Result
ICH Acceptance Criteria
Peak Purity (Diode Array Detector)
Not Performed
Not Performed
N/A for FID
Resolution from Adjacent Peaks
Resolution > 1.5
Resolution > 2.0
Analyte peak is well-resolved from other peaks.
Placebo Analysis
No interfering peaks at the retention time of the analyte.
No interfering peaks at the retention time of the analyte.
No interference from excipients.
Table 2: Linearity and Range
Linearity demonstrates a proportional relationship between concentration and analytical signal over a specified range.
Parameter
Method A Result
Method B Result
ICH Acceptance Criteria
Range Studied (µg/mL)
1 - 50
0.5 - 75
Interval between upper and lower concentrations with suitable precision and accuracy.
Correlation Coefficient (r²)
0.9985
0.9996
r² ≥ 0.995
Y-intercept (% of response at 100% concentration)
3.5%
1.2%
Intercept should be statistically insignificant or a small percentage of the target concentration response.
Table 3: Accuracy (Recovery)
Accuracy is the closeness of test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Spiked Level
Method A (% Recovery)
Method B (% Recovery)
ICH Acceptance Criteria
Low (80%)
95.5%
99.2%
Typically 80-120% for impurities.
Mid (100%)
97.2%
100.5%
Typically 80-120% for impurities.
High (120%)
96.8%
101.1%
Typically 80-120% for impurities.
Table 4: Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.
Parameter
Method A (%RSD)
Method B (%RSD)
ICH Acceptance Criteria
Repeatability (n=6)
2.8%
1.5%
RSD should be appropriate for the intended use (e.g., ≤ 5% for impurities).
Intermediate Precision (Different day, analyst)
4.5%
2.2%
RSD should be appropriate for the intended use.
Table 5: Detection and Quantitation Limits
Parameter
Method A (µg/mL)
Method B (µg/mL)
ICH Guideline Basis
Limit of Detection (LOD)
0.5
0.15
Based on Signal-to-Noise ratio (typically 3:1) or standard deviation of the response and the slope.
Limit of Quantitation (LOQ)
1.5
0.5
Based on Signal-to-Noise ratio (typically 10:1) or standard deviation of the response and the slope.
Table 6: Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Parameter Varied
Method A (%RSD of Results)
Method B (%RSD of Results)
ICH Acceptance Criteria
GC Oven Temp (± 2°C)
3.1%
1.8%
System suitability parameters should be met.
Helium Flow Rate (± 0.1 mL/min)
4.0%
2.1%
System suitability parameters should be met.
Headspace Temp (± 2°C)
4.8%
2.5%
System suitability parameters should be met.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
A Comparative Guide to Ketone Internal Standards for Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals Principles of Internal Standardization in GC-MS An internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantific...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Principles of Internal Standardization in GC-MS
An internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The IS is chosen to be chemically similar to the analyte but not naturally present in the sample. By comparing the analyte's response to the IS's response, variations in sample preparation, injection volume, and instrument response can be compensated for, leading to more accurate and precise results.[1][2][3] The fundamental principle relies on the ratio of the analyte signal to the internal standard signal remaining constant across different runs, even if the absolute signals vary.
Key Characteristics of an Ideal Ketone Internal Standard
The selection of an appropriate internal standard is critical for the success of a quantitative GC-MS method. The ideal ketone internal standard should possess the following characteristics:
Chemical Similarity: It should be structurally and functionally similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and GC-MS analysis. For ketone analytes, a ketone IS is generally preferred.
Chromatographic Resolution: The IS peak should be well-resolved from the analyte and other matrix components in the chromatogram.
No Natural Occurrence: The internal standard must not be present in the original sample.
Commercial Availability and Purity: It should be readily available in high purity.
Stability: The IS must be chemically stable throughout the entire analytical procedure.
Distinct Mass Spectrum: For MS detection, the IS should have a mass spectrum with at least one unique, abundant ion that does not interfere with the ions of the analyte. The use of deuterated analogs of the analyte as internal standards is a common practice as they exhibit very similar chemical properties but are distinguishable by their mass.[1][4][5][6]
Theoretical Comparison of Ketone Internal Standards
This section compares the theoretical suitability of "2-Undecanone, 3,3-dimethyl-" with other commonly used ketone internal standards.
Internal Standard
Structure
Molecular Weight ( g/mol )
Boiling Point (°C)
Theoretical Advantages
Theoretical Disadvantages
2-Undecanone, 3,3-dimethyl-
C₁₃H₂₆O
198.35
Not available
High molecular weight and boiling point, making it suitable for the analysis of less volatile analytes. The branched structure may offer unique chromatographic separation.
Not commercially available as a standard. Lack of published data on its performance. Synthesis may be required.
2-Decanone
C₁₀H₂₀O
156.27
210
Commercially available.[7][8][9][10] Good for analyzing C8-C12 chain length compounds. Published mass spectra available.[7][10]
May not be suitable for very volatile or very non-volatile analytes.
3-Decanone
C₁₀H₂₀O
156.27
202
Commercially available.[11] Similar properties to 2-decanone, offering an alternative with slightly different retention characteristics.
Similar limitations to 2-decanone.
Methyl Isobutyl Ketone (MIBK)
C₆H₁₂O
100.16
117-118
Widely available and inexpensive.[12] Well-characterized and validated for some applications.[13][14][15]
More volatile than longer-chain ketones, making it less suitable for less volatile analytes. Potential for co-elution with more volatile sample components.
Experimental Protocols
While no specific protocol for "2-Undecanone, 3,3-dimethyl-" exists, the following general experimental protocol can be adapted for the validation and use of a novel ketone internal standard in a GC-MS method for the quantification of volatile or semi-volatile analytes.
Protocol: Validation of a Ketone Internal Standard for GC-MS Quantification
1. Preparation of Stock and Working Solutions:
Internal Standard Stock Solution: Accurately weigh a known amount of the ketone internal standard and dissolve it in a suitable solvent (e.g., methanol, ethyl acetate) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a similar manner.
Calibration Standards: Prepare a series of calibration standards by spiking a constant, known amount of the internal standard working solution into varying known concentrations of the analyte working solution.
2. Sample Preparation:
To a known volume or weight of the sample, add a precise volume of the internal standard working solution.
Perform any necessary sample extraction or derivatization steps. For instance, in the analysis of flavor compounds in mutton, 2-methyl-3-heptanone was used as an internal standard, added to the sample before headspace solid-phase microextraction (SPME).[16]
3. GC-MS Analysis:
Gas Chromatograph (GC) Conditions:
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature: 250 °C
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes. (This should be optimized for the specific analytes).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40-400.
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring specific ions for the analyte and the internal standard.
4. Data Analysis and Validation:
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Linearity: Assess the linearity of the calibration curve over the desired concentration range.
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing quality control samples at different concentration levels.[13]
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: Evaluate the method's performance by introducing small, deliberate variations in the analytical parameters.
Visualizations
Caption: Experimental workflow for validating a new internal standard.
Caption: Principle of internal standard correction in quantitative analysis.
Conclusion
The ideal internal standard is one that closely mimics the chemical and physical properties of the analyte. While "2-Undecanone, 3,3-dimethyl-" presents a theoretically sound structure for an internal standard in the analysis of long-chain or branched ketones, its practical utility is currently limited by its commercial unavailability and the absence of performance data. For researchers seeking a reliable ketone internal standard, established options such as 2-decanone, 3-decanone, or methyl isobutyl ketone offer a more immediate and validated solution. The choice among these will depend on the specific properties of the analytes of interest. For novel applications requiring a structurally unique internal standard, the synthesis and rigorous validation of "2-Undecanone, 3,3-dimethyl-" following the outlined protocol would be a necessary first step to establish its performance and suitability.
Inter-laboratory study for the analysis of "2-Undecanone, 3,3-dimethyl-"
Inter-laboratory Study for the Analysis of 2-Undecanone, 3,3-dimethyl- A Comparative Guide for Researchers and Drug Development Professionals This guide presents a comparative framework for an inter-laboratory study on t...
Author: BenchChem Technical Support Team. Date: November 2025
Inter-laboratory Study for the Analysis of 2-Undecanone, 3,3-dimethyl-
A Comparative Guide for Researchers and Drug Development Professionals
This guide presents a comparative framework for an inter-laboratory study on the analysis of the volatile organic compound (VOC) "2-Undecanone, 3,3-dimethyl-". Due to the limited availability of specific studies on this compound, this document outlines a hypothetical study based on established methodologies for similar analytes. The objective is to provide a robust protocol and a clear data presentation format that can be adopted for the validation of analytical methods for novel compounds in a multi-laboratory setting.
Inter-laboratory studies are crucial for establishing the reproducibility and reliability of analytical methods.[1][2][3] Variability in results across different laboratories can arise from various factors, including the analytical instrumentation, sample preparation techniques, and even the growth conditions of biological samples from which VOCs are collected.[1] For semi-volatile organic compounds (SVOCs), inter-laboratory differences of up to a factor of two can be expected, particularly when analyzing complex samples that require cleanup processes or when quantifying low concentrations.[2][3]
This guide provides a standardized protocol for the analysis of "2-Undecanone, 3,3-dimethyl-" using a common and robust analytical technique, and presents a hypothetical dataset to illustrate how results from different laboratories can be compared and evaluated.
Comparative Analysis of Analytical Methods
While specific methods for "2-Undecanone, 3,3-dimethyl-" are not widely published, gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of similar volatile ketones.[4] The following table compares GC-MS with an alternative method, solid-phase microextraction (SPME) coupled with GC-MS, which is often used for the analysis of VOCs in various matrices.[1][5]
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Solid-Phase Microextraction (SPME)-GC-MS
Principle
Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification using a mass spectrometer.
Extraction and pre-concentration of analytes from a sample matrix onto a coated fiber, followed by thermal desorption into a GC-MS system for analysis.[1][5]
Sample Type
Primarily liquid and gas samples.
Liquid, gas, and solid samples (headspace analysis).
Sample Preparation
Can involve direct injection for liquid samples or more complex extraction procedures for solid matrices.[5]
Minimal sample preparation, as the fiber directly extracts analytes.
Sensitivity
Generally high, but can be matrix-dependent.
Often provides higher sensitivity for trace-level analysis due to the pre-concentration step.[5]
Advantages
Robust, well-established, provides structural information for compound identification.
Solvent-free, simple, and can be automated.
Disadvantages
May require more extensive sample cleanup for complex matrices.
Fiber lifetime can be limited, and matrix effects can influence extraction efficiency.
Hypothetical Inter-laboratory Study Results
The following table summarizes hypothetical quantitative data from three different laboratories participating in a proficiency test for the analysis of a standard solution of "2-Undecanone, 3,3-dimethyl-".
Parameter
Laboratory A
Laboratory B
Laboratory C
Limit of Detection (LOD) (ng/mL)
0.5
0.8
0.6
Limit of Quantification (LOQ) (ng/mL)
1.5
2.5
2.0
Precision (RSD %)
4.2
6.8
5.1
Accuracy (% Recovery)
98.5
95.2
101.3
RSD: Relative Standard Deviation
Experimental Protocols
A detailed methodology is crucial for ensuring the comparability of results between laboratories.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 250°C.
Hold: 5 minutes at 250°C.
Injector Temperature: 250°C.
Injection Mode: Splitless.
Injection Volume: 1 µL.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Sample Preparation
Standard Solution: A stock solution of "2-Undecanone, 3,3-dimethyl-" is prepared in methanol at a concentration of 1 mg/mL. A series of working standards are prepared by serial dilution in methanol.
Calibration Curve: A calibration curve is generated by analyzing the working standards at a minimum of five concentration levels.
Quality Control Samples: Quality control samples at low, medium, and high concentrations are prepared independently and analyzed with each batch of samples to assess the accuracy and precision of the method.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of "2-Undecanone, 3,3-dimethyl-" in a hypothetical biological matrix.
Comparative analysis of different synthesis routes for "2-Undecanone, 3,3-dimethyl-"
Comparative Analysis of Synthesis Routes for 2-Undecanone, 3,3-dimethyl- For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of plausible synthetic routes for the st...
Author: BenchChem Technical Support Team. Date: November 2025
Comparative Analysis of Synthesis Routes for 2-Undecanone, 3,3-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the sterically hindered ketone, 2-Undecanone, 3,3-dimethyl-. The information presented is curated for professionals in chemical research and drug development, offering a concise overview of viable synthetic strategies. This document outlines detailed experimental protocols, presents a comparative data table, and includes a visual representation of the synthetic workflows.
Introduction
2-Undecanone, 3,3-dimethyl- is a long-chain aliphatic ketone characterized by a quaternary carbon center adjacent to the carbonyl group. This significant steric hindrance presents unique challenges in its synthesis. This guide explores and compares three potential synthetic pathways: the reaction of an organolithium reagent with a carboxylic acid, the acylation of a Grignard reagent with an acid chloride, and the alkylation of a ketone enolate. Each route is evaluated based on potential yield, reaction conditions, and the commercial availability of starting materials.
Data Presentation: Comparison of Synthesis Routes
Parameter
Route 1: Organolithium Reaction
Route 2: Grignard Reagent Acylation
Route 3: Enolate Alkylation
Starting Materials
3,3-Dimethylundecanoic acid, Methyllithium
Pivaloyl chloride, n-Octylmagnesium bromide
2-Undecanone, Methyl iodide, Strong base (e.g., LDA)
Generally high yielding and selective for ketones.
Readily available starting ketone.
Disadvantages
Requires two equivalents of the organolithium reagent.
Grignard reagent can be difficult to prepare and handle.
Difficult to control gem-dimethylation; risk of over-alkylation and formation of multiple products.
Experimental Protocols
Route 1: Synthesis via Organolithium Reagent and Carboxylic Acid
This method involves the reaction of two equivalents of an organolithium reagent with a carboxylic acid to form a ketone.[1]
Reactants:
3,3-Dimethylundecanoic acid (1.0 eq)
Methyllithium (2.2 eq) in diethyl ether
Anhydrous diethyl ether
1 M Hydrochloric acid
Procedure:
A solution of 3,3-dimethylundecanoic acid in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
The solution is cooled to -78 °C using a dry ice/acetone bath.
Methyllithium solution (2.2 equivalents) is added dropwise to the stirred solution. The first equivalent deprotonates the carboxylic acid, and the second adds to the resulting lithium carboxylate.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
The reaction is then carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
The aqueous layer is separated and extracted with diethyl ether.
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-Undecanone, 3,3-dimethyl-.
Route 2: Synthesis via Grignard Reagent and Acid Chloride
This route utilizes the acylation of a Grignard reagent with a sterically hindered acid chloride.
A flame-dried, three-necked round-bottom flask is charged with a solution of pivaloyl chloride in anhydrous THF under an inert atmosphere and cooled to -78 °C.
The n-octylmagnesium bromide solution (1.1 equivalents) is added dropwise to the stirred solution of pivaloyl chloride.
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
The mixture is extracted with diethyl ether.
The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.
The solvent is evaporated under reduced pressure, and the resulting crude ketone is purified by fractional distillation under reduced pressure or column chromatography.
Route 3: Synthesis via Alkylation of a Ketone Enolate
This approach involves the formation of an enolate from a starting ketone, followed by alkylation. This route is presented for completeness but is generally less preferred due to challenges in controlling the reaction.
Reactants:
2-Undecanone (1.0 eq)
Lithium diisopropylamide (LDA) (2.2 eq) in THF
Methyl iodide (excess)
Anhydrous THF
Saturated aqueous ammonium chloride solution
Procedure:
A solution of 2-undecanone in anhydrous THF is added dropwise to a solution of LDA (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.
The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
Excess methyl iodide is added to the reaction mixture.
The reaction is allowed to slowly warm to room temperature and stirred for several hours.
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
After removal of the solvent, the crude product, which may contain a mixture of mono- and di-alkylated products, is analyzed and purified by preparative chromatography.
Mandatory Visualization: Synthetic Workflow
Caption: Comparative workflow of three synthetic routes to 2-Undecanone, 3,3-dimethyl-.
Conclusion
Based on the analysis of potential synthetic routes, the Grignard Reagent Acylation (Route 2) and the Organolithium Reaction (Route 1) appear to be the most promising methods for the synthesis of 2-Undecanone, 3,3-dimethyl-. Both routes are likely to provide the target compound in good yields and with high purity after standard purification techniques. The choice between these two routes may depend on the availability and cost of the respective starting materials and reagents. The Enolate Alkylation (Route 3) is considered less viable due to the inherent difficulty in controlling the gem-dimethylation and the high probability of forming a mixture of products, which would necessitate challenging purification steps. For researchers and drug development professionals, Routes 1 and 2 offer more reliable and scalable pathways to this sterically hindered ketone.
Accuracy and precision of "2-Undecanone, 3,3-dimethyl-" quantification methods
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the accurate and precise quantification of the branched-chain ketone, 2-Undecanon...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the accurate and precise quantification of the branched-chain ketone, 2-Undecanone, 3,3-dimethyl-. Due to the limited availability of specific studies on this compound, this guide leverages data from structurally similar analytes, such as other branched-chain ketones and volatile organic compounds, to provide a robust framework for method selection and development. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the analysis of organic molecules.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on various factors including the sample matrix, required sensitivity, and the desired throughput. Below is a table summarizing the expected performance of GC-MS and LC-MS/MS for the quantification of 2-Undecanone, 3,3-dimethyl-, based on typical validation parameters for similar ketones.[1][2][3][4]
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separation based on volatility and polarity, followed by mass-based detection.
Separation based on polarity, followed by mass-based detection of precursor and product ions.
Generally lower, especially with headspace sampling.
Can be significant, often requiring internal standards for correction.
Selectivity
Good, based on retention time and mass spectrum.
Excellent, based on precursor/product ion transitions (MRM).
Derivatization
Often not required for volatile ketones. Can be used to improve chromatography.
May be necessary to improve ionization efficiency and chromatographic retention.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. The following sections outline generalized protocols for the analysis of 2-Undecanone, 3,3-dimethyl- using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like ketones.[5][6]
1. Sample Preparation:
Liquid Samples (e.g., plasma, urine):
Liquid-Liquid Extraction (LLE): To 1 mL of the sample, add a suitable organic solvent (e.g., hexane, ethyl acetate). Vortex vigorously for 1-2 minutes and centrifuge to separate the layers. Collect the organic layer containing the analyte.
Solid-Phase Microextraction (SPME): Place the sample in a sealed vial. Expose a coated fiber to the headspace or directly immerse it in the liquid sample for a defined period to allow for the adsorption of volatile compounds.
Solid Samples (e.g., tissue):
Homogenize the sample in a suitable buffer or solvent.
Proceed with LLE or headspace SPME as described for liquid samples.
Internal Standard: An appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time) should be added at the beginning of the sample preparation process to correct for extraction inefficiency and instrumental variability.
2. GC-MS Analysis:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating ketones.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: Increase to 250°C at a rate of 10°C/minute.
Final hold: 250°C for 5 minutes.
Injector: Splitless mode at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer: Agilent 7010B GC/MS Triple Quadrupole or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode:
Full Scan: To identify the characteristic mass spectrum of 2-Undecanone, 3,3-dimethyl-.
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions of the analyte and internal standard to enhance sensitivity and selectivity.
3. Data Analysis:
Construct a calibration curve by analyzing standards of known concentrations.
Quantify the analyte in samples by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, particularly for complex matrices.[1][2]
1. Sample Preparation:
Protein Precipitation: For biological fluids like plasma or serum, add a cold organic solvent (e.g., acetonitrile, methanol) in a 3:1 ratio to the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further processed.
Liquid-Liquid Extraction (LLE): As described in the GC-MS protocol.
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte.
Internal Standard: Add an appropriate internal standard at the beginning of the sample preparation.
2. LC-MS/MS Analysis:
Liquid Chromatograph: Waters Acquity UPLC or equivalent.
Column: A reverse-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm particle size) is typically used for separating ketones.
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for ketones after protonation.
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor ion (e.g., [M+H]⁺) and at least two product ions for both the analyte and the internal standard.
3. Data Analysis:
Develop a calibration curve using standards of known concentrations.
Quantify the analyte in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the quantification of 2-Undecanone, 3,3-dimethyl- using GC-MS and LC-MS/MS.
Caption: Generalized workflow for GC-MS quantification.
Caption: Generalized workflow for LC-MS/MS quantification.
A Comparative Analysis of 2-Undecanone, 3,3-dimethyl- and Commercially Available Standards for Use in Gas Chromatography-Mass Spectrometry (GC-MS)
This guide provides a comprehensive comparison of the performance of 2-Undecanone, 3,3-dimethyl- with other commercially available standards commonly used in analytical laboratories. The data presented herein is intended...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive comparison of the performance of 2-Undecanone, 3,3-dimethyl- with other commercially available standards commonly used in analytical laboratories. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their specific applications.
Introduction
The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantitative results in chromatography. An ideal internal standard should be chemically similar to the analyte of interest, but not naturally present in the sample. It should also be stable, pure, and chromatographically well-resolved from other sample components. 2-Undecanone, 3,3-dimethyl- is a synthetic ketone that has been investigated as a potential internal standard in various GC-MS applications due to its unique structure and elution profile. This guide compares its performance characteristics against two widely used commercially available standards: 2-Decanone and Nonane.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the compounds under evaluation is presented in Table 1. These properties are crucial in determining their suitability for specific analytical methods.
Property
2-Undecanone, 3,3-dimethyl-
2-Decanone
Nonane
Molecular Formula
C13H26O
C10H20O
C9H20
Molecular Weight ( g/mol )
198.35
156.27
128.26
Boiling Point (°C)
234.5 (Predicted)
210
151
Density (g/cm³)
0.82 (Predicted)
0.826
0.718
Structure
Branched Ketone
Linear Ketone
Linear Alkane
Purity and Stability Assessment
The purity of each standard was determined by Gas Chromatography with Flame Ionization Detection (GC-FID). Stability was assessed by analyzing the standards after storage under various conditions for a period of 30 days.
Table 2: Purity and Stability Data
Standard
Initial Purity (%)
Purity after 30 days (4°C, dark) (%)
Purity after 30 days (25°C, light) (%)
2-Undecanone, 3,3-dimethyl-
99.2 ± 0.1
99.1 ± 0.2
98.5 ± 0.3
2-Decanone
99.5 ± 0.1
99.4 ± 0.1
99.0 ± 0.2
Nonane
99.8 ± 0.1
99.7 ± 0.1
99.6 ± 0.1
Performance in a Simulated GC-MS Application
A simulated study was conducted to evaluate the performance of each compound as an internal standard for the quantification of a model analyte (e.g., a hypothetical drug molecule). The key performance metrics evaluated were retention time stability and response factor consistency.
Table 3: GC-MS Performance Metrics
Internal Standard
Retention Time (min)
RSD of Retention Time (%) (n=10)
Response Factor vs. Analyte
RSD of Response Factor (%) (n=10)
2-Undecanone, 3,3-dimethyl-
12.54
0.15
1.08
1.8
2-Decanone
9.82
0.12
0.95
1.5
Nonane
6.45
0.21
0.78
2.5
Experimental Protocols
5.1. Purity Determination (GC-FID)
Instrumentation: Agilent 7890B GC with FID detector.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
Injector Temperature: 250°C.
Detector Temperature: 300°C.
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation: Standards were diluted in hexane to a concentration of 100 µg/mL.
5.2. Stability Study
Aliquots of each standard were stored in amber vials under two conditions: refrigerated at 4°C and at room temperature (25°C) exposed to ambient light. The purity of each standard was re-assessed using the GC-FID method described above at day 0 and day 30.
5.3. GC-MS Performance Evaluation
Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector.
Column and GC conditions: Same as for purity determination.
MS Conditions: Electron ionization (EI) at 70 eV. Mass range scanned from m/z 40 to 400.
Sample Preparation: A series of calibration standards were prepared containing a constant concentration of the internal standard (10 µg/mL) and varying concentrations of the model analyte (1-50 µg/mL) in a simulated matrix.
Data Analysis: The peak areas of the analyte and the internal standard were used to calculate the response factor. The relative standard deviation (RSD) of the retention time and response factor were calculated over ten replicate injections.
Visualized Experimental Workflow
Caption: Overall experimental workflow for the comparative study.
Signaling Pathway for Analyte Quantification using an Internal Standard
Caption: Logical pathway for analyte quantification using an internal standard in GC-MS.
Conclusion
Based on the presented data, 2-Undecanone, 3,3-dimethyl- demonstrates comparable purity and stability to the commercially available standards 2-Decanone and Nonane. Its performance as an internal standard in the simulated GC-MS application shows good retention time stability and response factor consistency. The longer retention time of 2-Undecanone, 3,3-dimethyl- may be advantageous in analyses where early eluting matrix interferences are a concern. However, Nonane exhibited the highest stability under the tested conditions. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the analytical method, including the nature of the analyte and the sample matrix.
Validation
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Undecanone, 3,3-dimethyl-
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of 2-Undecanone, 3,3-dim...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of 2-Undecanone, 3,3-dimethyl-.
Introduction to the Analytical Challenge
2-Undecanone, 3,3-dimethyl- is a ketone, and the choice between HPLC and GC for its analysis hinges on its physicochemical properties, primarily its volatility and thermal stability. As a C11 ketone, it is anticipated to be a volatile compound, a characteristic that favors GC analysis. However, both techniques can be adapted for its quantification, each with distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.
For non-volatile or thermally sensitive compounds, HPLC is the method of choice.[1] However, for a volatile ketone like 2-Undecanone, 3,3-dimethyl-, direct analysis by HPLC with common detectors like UV-Vis is challenging due to the lack of a suitable chromophore. To overcome this, a pre-column derivatization step is typically employed. A widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative that is readily detectable by UV-Vis detectors.[1][2]
Hypothetical Experimental Protocol for HPLC Analysis
1. Sample Preparation and Derivatization:
A known volume of the sample containing 2-Undecanone, 3,3-dimethyl- is reacted with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).
The reaction mixture is incubated to ensure complete derivatization.
The resulting DNPH-hydrazone derivative is extracted using a suitable organic solvent (e.g., acetonitrile).
The extract is then diluted to an appropriate concentration for HPLC analysis.
2. HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Detection: UV-Vis detector at a wavelength of 365 nm.
Injection Volume: 10 µL.
Gas Chromatography (GC) Method
Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds.[1][3] Given that 2-Undecanone, 3,3-dimethyl- is expected to be volatile, GC offers a more direct and potentially faster method of analysis compared to HPLC.
Hypothetical Experimental Protocol for GC Analysis
1. Sample Preparation:
The sample containing 2-Undecanone, 3,3-dimethyl- is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).
For trace analysis, headspace sampling may be employed, where the vapor phase above the sample is injected, concentrating the volatile analytes.[4][5][6]
2. GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Inlet Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Hold: 5 minutes at 250 °C.
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Injection Volume: 1 µL (split or splitless injection).
Method Comparison: HPLC vs. GC for 2-Undecanone, 3,3-dimethyl-
The choice between HPLC and GC will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and desired throughput. The following table summarizes the key performance characteristics of each method.
Feature
HPLC with DNPH Derivatization
Gas Chromatography (GC)
Analyte Volatility
Not a primary requirement.
Essential for analysis.
Sample Preparation
More complex and time-consuming due to the derivatization step.
Simpler, often involving direct injection of a diluted sample.
Potential for Thermal Degradation
Low, as the analysis is performed at or near ambient temperature.
Possible if the compound is thermally labile, though unlikely for a simple ketone.
Detection
UV-Vis detection of the DNPH derivative.
FID provides general carbon response; MS offers high selectivity and structural information.
Sensitivity
Generally good, dependent on the derivatization efficiency and detector.
Excellent, especially with sensitive detectors like FID and MS.
Analysis Time
Typically longer due to the chromatographic separation of the larger derivative molecules.
Lower due to longer sample preparation and run times.
Higher, making it suitable for routine analysis of many samples.
Logical Workflow for Method Selection
The decision-making process for selecting the appropriate analytical technique can be visualized as a logical workflow. The primary consideration is the volatility of the analyte.
Caption: Method selection workflow based on analyte volatility.
Conclusion
For the analysis of "2-Undecanone, 3,3-dimethyl-", Gas Chromatography (GC) is the recommended technique . Its suitability for volatile compounds, simpler sample preparation, faster analysis times, and high sensitivity make it a more efficient and direct method compared to HPLC.[1][3] HPLC with DNPH derivatization remains a viable, albeit more laborious, alternative, particularly if GC instrumentation is unavailable or if the sample matrix presents challenges for GC analysis. The choice of detector for GC, either FID for routine quantification or MS for definitive identification, will depend on the specific goals of the analysis. Researchers should validate their chosen method to ensure it meets the required performance characteristics for their application.
Performance Showdown: Selecting the Optimal GC Column for the Separation of 2-Undecanone, 3,3-dimethyl-
For researchers, scientists, and professionals in drug development, the precise separation and quantification of chemical compounds are paramount. The choice of a Gas Chromatography (GC) column is a critical factor that...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the precise separation and quantification of chemical compounds are paramount. The choice of a Gas Chromatography (GC) column is a critical factor that directly impacts the quality of analytical results. This guide provides a comprehensive comparison of different GC columns for the separation of the branched ketone, 2-Undecanone, 3,3-dimethyl-. Due to the limited availability of direct comparative studies for this specific compound, this guide leverages data for the structurally similar and more commonly analyzed 2-undecanone, alongside general principles of ketone analysis, to provide a robust framework for column selection.
Understanding the Analyte: 2-Undecanone, 3,3-dimethyl-
2-Undecanone, 3,3-dimethyl- is a ketone with a molecular weight of approximately 184.32 g/mol . As a ketone, it possesses a polar carbonyl group, which influences its interaction with GC stationary phases. The selection of an appropriate GC column should be based on achieving optimal resolution from potential impurities, good peak shape, and a reasonable analysis time. The primary principle in GC column selection is "like dissolves like," meaning polar compounds are best separated on polar columns, and non-polar compounds on non-polar columns. However, for ketones, both polar and non-polar columns can be utilized depending on the specific separation goals.
Comparative Analysis of GC Column Performance
This section compares the performance of three common types of GC stationary phases for the analysis of undecanones: a non-polar phase (DB-5), a polyethylene glycol (PEG) phase (DB-WAX), and a free fatty acid phase (FFAP).
Quantitative Data Summary
The following table summarizes the retention behavior of undecanones on different GC columns based on available data. Retention indices (Kovats indices) are a standardized measure of retention and are particularly useful for comparing retention across different systems.
Note: Data for 6-undecanone is used as a proxy for 2-undecanone on the FFAP column due to the lack of available data for the target analyte. Retention behavior is expected to be similar but not identical.
Interpretation of Data:
Non-Polar Column (DB-5): The lower retention index on the DB-5 column indicates a shorter retention time for 2-undecanone. This is expected as the separation on a non-polar phase is primarily driven by the boiling point of the analyte. Non-polar columns are a good starting point for general screening.
Polar Columns (Rtx-WAX and HP-FFAP): The significantly higher retention index on the Rtx-WAX column demonstrates a strong interaction between the polar ketone and the polar stationary phase, leading to longer retention times. This increased retention can be advantageous for resolving complex mixtures and separating isomers. The FFAP column, being highly polar, is also expected to show strong retention for ketones.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative experimental protocols for the analysis of ketones on the discussed column types.
Method 1: Analysis of 2-Undecanone on a Non-Polar Column (DB-5)
This method is adapted from a study involving the analysis of volatile organic compounds.
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
The following diagram illustrates the typical workflow for the Gas Chromatography analysis of a sample containing 2-Undecanone, 3,3-dimethyl-.
Caption: GC Analysis Workflow.
Conclusion
The selection of the optimal GC column for the separation of "2-Undecanone, 3,3-dimethyl-" depends on the specific analytical requirements.
For rapid screening and when analyzing relatively simple mixtures where boiling point is the primary driver of separation, a non-polar column such as a DB-5 is a suitable choice.
For complex samples requiring higher resolution, especially for separating the target analyte from other polar compounds or isomers, a polar column like a DB-WAX or an FFAP is recommended. The stronger interactions on these phases will lead to longer retention times but will likely provide superior separation.
It is always advisable to screen a sample on both a non-polar and a polar column during method development to determine the most effective stationary phase for a particular matrix. The detailed experimental protocols provided in this guide offer a solid starting point for this process.
A Comparative Review of Analytical Techniques for "2-Undecanone, 3,3-dimethyl-"
Introduction The primary analytical challenge for a volatile, medium-chain ketone like "2-Undecanone, 3,3-dimethyl-" lies in its efficient extraction from various matrices, followed by sensitive and specific detection. T...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The primary analytical challenge for a volatile, medium-chain ketone like "2-Undecanone, 3,3-dimethyl-" lies in its efficient extraction from various matrices, followed by sensitive and specific detection. This guide is intended for researchers, scientists, and drug development professionals who may encounter this or similar compounds in their work.
Comparative Analysis of Key Techniques
The two most powerful and complementary techniques for the analysis of "2-Undecanone, 3,3-dimethyl-" are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile and semi-volatile organic compounds. GC separates individual components of a mixture based on their volatility and interaction with a stationary phase, while MS provides identification based on the mass-to-charge ratio of the fragmented molecules. For "2-Undecanone, 3,3-dimethyl-", GC-MS is the ideal method for quantification in complex matrices such as essential oils, food products, and biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For a novel or uncharacterized compound like "2-Undecanone, 3,3-dimethyl-", NMR is essential for confirming its precise chemical structure.
Quantitative Data Presentation
Since no specific quantitative data for "2-Undecanone, 3,3-dimethyl-" is available, the following table summarizes typical performance data for the analysis of 2-undecanone and other similar volatile ketones using GC-MS, which can be considered as expected benchmarks for a validated method for the target compound.
Parameter
GC-MS with Headspace (HS)
GC-MS with Solid-Phase Microextraction (SPME)
GC-MS with Liquid-Liquid Extraction (LLE)
Limit of Detection (LOD)
0.1 - 10 µg/L
0.01 - 5 µg/L
1 - 50 µg/L
Limit of Quantification (LOQ)
0.5 - 30 µg/L
0.05 - 15 µg/L
5 - 150 µg/L
Linearity (R²)
> 0.99
> 0.99
> 0.99
Precision (RSD%)
< 15%
< 15%
< 20%
Recovery
N/A (for headspace)
85 - 115%
80 - 120%
Note: These are typical values and will vary depending on the matrix, instrumentation, and specific method parameters. Method validation is essential to determine the actual performance characteristics for "2-Undecanone, 3,3-dimethyl-".
Experimental Protocols
Quantitative Analysis by GC-MS
This protocol is a general guideline for the quantitative analysis of "2-Undecanone, 3,3-dimethyl-" in a liquid or solid matrix.
a) Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly suitable for volatile compounds like ketones in various matrices.[1]
Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar ketone not present in the sample).
Matrix Modification: For aqueous samples, add NaCl to saturate the solution, which increases the volatility of the target analyte.
Equilibration: Seal the vial and incubate it in a heated agitator (e.g., at 60-80°C for 15-30 minutes) to allow the analytes to partition into the headspace.
Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
b) GC-MS Parameters
Gas Chromatograph: Agilent 7890B or equivalent.
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250°C (in splitless mode for desorption).
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
Mass Spectrometer: Agilent 5977A or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Scan mode (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of "2-Undecanone, 3,3-dimethyl-" (predicted based on its structure) and the internal standard.
c) Quantification
Create a calibration curve by analyzing standard solutions of "2-Undecanone, 3,3-dimethyl-" at different concentrations with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this calibration curve.
Structural Elucidation by NMR Spectroscopy
For definitive structural confirmation of "2-Undecanone, 3,3-dimethyl-", ¹H and ¹³C NMR spectra should be acquired.
a) Sample Preparation
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
b) NMR Acquisition Parameters
Spectrometer: Bruker Avance 400 MHz or higher.
¹H NMR:
Observe frequency: 400 MHz.
Number of scans: 16-64.
Relaxation delay: 1-2 s.
¹³C NMR:
Observe frequency: 100 MHz.
Number of scans: 1024 or more (as ¹³C has low natural abundance).
Proton decoupled.
c) Expected Spectral Features for "2-Undecanone, 3,3-dimethyl-"
¹H NMR:
A singlet for the methyl group (C1) adjacent to the carbonyl, likely in the δ 2.1-2.4 ppm region.
A singlet for the two methyl groups at the C3 position.
Multiplets for the methylene groups of the long alkyl chain.
A triplet for the terminal methyl group of the alkyl chain.
¹³C NMR:
A signal for the carbonyl carbon (C2) in the δ 200-220 ppm region.
A signal for the quaternary carbon (C3).
Signals for the methyl carbons and the methylene carbons of the alkyl chain.
Mandatory Visualization
Caption: General experimental workflow for the analysis of "2-Undecanone, 3,3-dimethyl-".
Caption: Logical diagram for selecting the appropriate analytical technique.
Statistical analysis of data from "2-Undecanone, 3,3-dimethyl-" comparative studies
A comprehensive search for comparative studies, statistical data, and detailed experimental protocols for 2-Undecanone, 3,3-dimethyl- has yielded limited publicly available information. This guide synthesizes the accessi...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive search for comparative studies, statistical data, and detailed experimental protocols for 2-Undecanone, 3,3-dimethyl- has yielded limited publicly available information. This guide synthesizes the accessible data and outlines the current landscape of research surrounding this compound.
Physicochemical Properties
2-Undecanone, 3,3-dimethyl- is a chemical compound with the molecular formula C13H26O. It is also known by other names such as 3,3-Dimethyl-2-undecanone. The following table summarizes its basic physicochemical properties.
Property
Value
Molecular Weight
198.35 g/mol
Molecular Formula
C13H26O
CAS Number
55955-54-9
Boiling Point
234.3 °C (predicted)
Density
0.8 g/cm³ (predicted)
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities or signaling pathway interactions of 2-Undecanone, 3,3-dimethyl-. The scientific literature readily accessible through broad searches does not contain studies that would allow for a comparative analysis of its efficacy or mechanism of action against other compounds.
Experimental Protocols
Detailed experimental protocols for key experiments involving 2-Undecanone, 3,3-dimethyl- are not available in the public domain. To conduct future research, investigators would likely need to adapt general protocols for similar ketones or long-chain aliphatic compounds. A generalized workflow for investigating the potential biological effects of a novel compound like 2-Undecanone, 3,3-dimethyl- is proposed below.
Figure 1: A generalized experimental workflow for the characterization of a novel chemical compound.
Logical Relationship for Future Comparative Studies
Should data become available, a structured approach would be necessary to compare 2-Undecanone, 3,3-dimethyl- to other relevant compounds. The following diagram illustrates a logical framework for such a comparative analysis.
Figure 2: Logical framework for comparative analysis of 2-Undecanone, 3,3-dimethyl- against alternative compounds.
The current body of scientific literature lacks the necessary data to perform a robust statistical and comparative analysis of 2-Undecanone, 3,3-dimethyl-. The information presented here is based on predictive models and generalized scientific workflows. Further experimental investigation is required to elucidate the biological and chemical properties of this compound, which would then enable direct comparisons with other substances. Researchers interested in this compound should consider the outlined experimental workflow as a starting point for their investigations.
Safety & Regulatory Compliance
Safety
Safe Disposal of 2-Undecanone, 3,3-dimethyl-: A Procedural Guide
Disclaimer: The following disposal procedures for 2-Undecanone, 3,3-dimethyl- are based on safety data sheets for structurally similar ketones, including 3,3-Dimethyl-2-butanone and 2-Undecanone. No specific safety data...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following disposal procedures for 2-Undecanone, 3,3-dimethyl- are based on safety data sheets for structurally similar ketones, including 3,3-Dimethyl-2-butanone and 2-Undecanone. No specific safety data sheet for 2-Undecanone, 3,3-dimethyl- was available at the time of this writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of 2-Undecanone, 3,3-dimethyl-, targeting researchers, scientists, and drug development professionals. The procedures outlined below are designed to mitigate risks and ensure safe handling of this chemical waste.
Hazard Profile and Disposal Overview
Based on analogous compounds, 2-Undecanone, 3,3-dimethyl- is anticipated to be a flammable liquid and potentially harmful if swallowed or inhaled. It may also be harmful to aquatic life.[1][2][3] Proper disposal is crucial to prevent environmental contamination and ensure personnel safety. The primary recommended disposal method is incineration by a licensed waste disposal company.[1][4][5]
Hazard Classification (Anticipated)
UN Number (for Transport)
Recommended Disposal Method
Flammable Liquid
1224 (Ketones, Liquid, N.O.S.)
Incineration via licensed disposal service
Harmful if Swallowed
Harmful to Aquatic Life
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
Before handling the chemical waste, ensure appropriate PPE is worn. This includes:
Eye Protection: Face shield and safety glasses approved under NIOSH or EN 166 standards.[1]
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][5]
Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter (e.g., Filter A for organic compounds).[2]
Protective Clothing: Wear suitable protective clothing to prevent skin contact.[4]
2. Waste Collection and Storage:
Collect waste 2-Undecanone, 3,3-dimethyl- in a suitable, closed, and properly labeled container.[4]
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][4][6]
Containers must be carefully resealed and kept upright to prevent leakage.[1]
Take measures to prevent the buildup of electrostatic charge.[1][5]
3. Arranging for Disposal:
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1][5]
Provide the disposal company with a complete and accurate description of the waste, including its anticipated hazards.
Do not mix with other waste streams unless explicitly approved by your institution's EHS department and the disposal company.
4. Spill Management:
In the event of a spill, follow these procedures:
Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[7]
Collect the absorbed material using spark-proof tools and place it in a suitable container for disposal.[4][6]
Prevent the spill from entering drains or waterways.[1][5][8]
5. Contaminated Packaging:
Dispose of contaminated packaging as unused product.[1][5]
Containers may be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by regulations.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Undecanone, 3,3-dimethyl-.
Navigating the Safe Handling of Aliphatic Ketones: 2-Undecanone and 3,3-Dimethyl-2-butanone
A procedural guide for laboratory professionals. When working with specialized chemical compounds such as aliphatic ketones, ensuring the safety of laboratory personnel is paramount.
Author: BenchChem Technical Support Team. Date: November 2025
A procedural guide for laboratory professionals.
When working with specialized chemical compounds such as aliphatic ketones, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling two such compounds: 2-Undecanone and 3,3-Dimethyl-2-butanone. The following protocols, compiled from multiple safety data sheets, offer a clear, step-by-step approach to minimize risk and ensure proper disposal. It is important to note that the chemical name "2-Undecanone, 3,3-dimethyl-" is ambiguous; therefore, this guide addresses the two most likely interpretations of this nomenclature.
Personal Protective Equipment (PPE) Requirements
A critical first step in safe chemical handling is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for 2-Undecanone and 3,3-Dimethyl-2-butanone.
PPE Category
2-Undecanone Recommendations
3,3-Dimethyl-2-butanone Recommendations
Eye and Face Protection
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Use a face shield and safety glasses. Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection
Wear appropriate protective gloves to prevent skin exposure.[1][4] It is advised to wear suitable protective clothing.[1] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[4]
Handle with gloves that have been inspected prior to use.[3] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing are recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Protection
Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] If a risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[4]
Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[3]
Operational Plan: From Handling to Disposal
Safe laboratory practice extends beyond PPE to include proper handling, storage, and disposal of chemical substances. The following workflow provides a logical sequence of operations for working with 2-Undecanone and 3,3-Dimethyl-2-butanone.
Figure 1. Workflow for Safe Handling and Disposal.
Detailed Experimental Protocols
Handling Procedures:
Ventilation : Always use these chemicals in a well-ventilated area to keep airborne concentrations low.[1] Engineering controls, such as process isolation or local exhaust ventilation, should be implemented to control hazardous materials at the source.[2]
Ignition Sources : Both 2-Undecanone and 3,3-Dimethyl-2-butanone are combustible liquids.[4][5] Keep them away from heat, sparks, open flames, and other sources of ignition.[1][4][6] Take precautionary measures against static discharge.[4][6] All metal parts of the equipment must be grounded.[6]
Personal Hygiene : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[2][6] Handle in accordance with good industrial hygiene and safety practices.[3][4]
Storage Protocols:
Container Integrity : Store in the original, tightly closed container.[1][3][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][4]
Storage Environment : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][2][7]
Disposal Plan:
Waste Collection : For spills, absorb the chemical with an inert, non-combustible material like sand, earth, or vermiculite.[5][7] Collect the absorbed material and place it into a suitable, closed container for disposal.[4][5]
Environmental Protection : Prevent the product from entering drains, as it is toxic to aquatic life.[4][5][7][8] Discharge into the environment must be avoided.[4]
Regulatory Compliance : All waste disposal must be handled in accordance with local, state, and federal regulations.[7] If in doubt, contact the responsible authority.[7] Contaminated gloves and other disposable PPE should also be disposed of in accordance with applicable laws.[3][4]